4-Bromopyrimidine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDADSGBUZWZQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508927 | |
| Record name | 4-Bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-56-3 | |
| Record name | 4-Bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31462-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromopyrimidine: A Comprehensive Technical Guide for Researchers
CAS Number: 31462-56-3
This technical guide provides an in-depth overview of 4-Bromopyrimidine, a versatile heterocyclic compound widely utilized in chemical synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.
Chemical and Physical Properties
This compound is a halogenated pyrimidine (B1678525) that serves as a key building block in organic synthesis. Its properties are summarized in the tables below. It is important to note that this compound can also be supplied as a hydrobromide salt, which has a different molecular weight.[1]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrN₂ | [2] |
| Molecular Weight | 158.98 g/mol | [2] |
| Appearance | Not explicitly stated, but related compounds are solids | - |
| Boiling Point | 201.4 ± 13.0 °C (Predicted) | [3] |
| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -0.09 ± 0.10 (Predicted) | [3] |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | Spectra available in online databases | [4] |
| ¹³C NMR | Data for similar pyrimidine structures are available, aiding in characterization. | [5] |
| Mass Spectrometry | Expected accurate mass can be calculated from the molecular formula. | - |
Synthesis and Purification
The synthesis of 4-bromopyrimidines can be achieved through various methods. One common approach involves the bromination of a corresponding hydroxypyrimidine or the cyclization of precursors in the presence of a bromine source.
One-Pot Synthesis of 4-Bromopyrimidines
A reported one-pot reaction provides a straightforward method for the synthesis of 4-bromopyrimidines and their condensed analogues.[6] This method offers an efficient alternative to multi-step procedures.
Experimental Protocol:
-
General Procedure for Condensed 4-Bromopyrimidines: To a mixture of a 2-aminonitrile (10 mmol) and a halogenoacetonitrile (10 mmol), add a saturated solution of dry hydrogen bromide gas in 1,4-dioxane (B91453) (30 mL).[6]
-
Stir the resulting mixture at 15-20°C for 2 hours.[6]
-
Allow the reaction mixture to stand at room temperature for 1 hour.[6]
-
Pour the mixture into crushed ice.[6]
-
The condensed this compound product precipitates as a pale yellow solid, which is then collected by filtration and can be recrystallized from n-hexane.[6]
Purification
Purification of brominated pyrimidines is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of pyrimidine derivatives.[7][8]
-
Mobile Phase: A solvent system, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used to elute the compound from the column. The optimal solvent system can be determined by thin-layer chromatography (TLC).[8]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[7][9]
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).[10]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Reactivity and Applications in Drug Discovery
This compound is a valuable intermediate in medicinal chemistry due to the reactivity of the C-Br bond, which allows for the introduction of various substituents through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position of the pyrimidine ring is susceptible to displacement and facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of complex drug candidates.[11][12][13]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reactants: this compound, an appropriate aryl or heteroaryl boronic acid or ester.[11]
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is commonly used.[11]
-
Base: A base, such as potassium carbonate or cesium carbonate, is required for the reaction.[14]
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is used.[11][14]
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound, the boronic acid derivative, the base, and the solvent.
-
Purge the mixture with an inert gas (e.g., argon).[14]
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Role in the Development of Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[15] Pyrimidine derivatives can mimic the adenine (B156593) core of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[1][16][17]
Derivatives of 4-substituted pyrimidines have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[1][17][18]
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[16][19] In many cancers, this pathway is aberrantly activated. Pyrimidine-based inhibitors can block this pathway by targeting the EGFR tyrosine kinase domain.[1][19]
Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.
JAK-STAT Signaling Pathway Inhibition
The JAK-STAT signaling pathway is critical for mediating immune responses and cell growth through cytokine signaling.[17][18] Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases. Pyrimidine-based compounds have been developed as potent and selective inhibitors of JAKs.[17][20]
Caption: JAK-STAT pathway and inhibition by pyrimidine-based drugs.
Safety and Handling
This compound and related brominated heterocyclic compounds should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
-
GHS Hazard Statements: May include warnings for acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation.[3] Specific classifications may vary by supplier.
-
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date hazard information.
Recommended Safety Precautions
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[21]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in drug discovery. Its versatile reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. The pyrimidine core is a well-established pharmacophore in numerous therapeutic agents, most notably as kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and researchers aiming to develop the next generation of targeted therapies. Proper safety protocols must be strictly adhered to when handling this and related chemical compounds.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 31462-56-3 [chemicalbook.com]
- 4. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Purification [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 20. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. carlroth.com [carlroth.com]
- 22. lobachemie.com [lobachemie.com]
physical and chemical properties of 4-Bromopyrimidine
An In-depth Technical Guide to 4-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , its synthesis, and its applications, with a focus on its relevance in research and drug development.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1] Its physical and chemical characteristics are crucial for its handling, storage, and application in various chemical reactions.
Physical Properties
The key physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrN₂ | [2][3] |
| Molecular Weight | 158.98 g/mol | [2][3] |
| CAS Number | 31462-56-3 | [2][3] |
| Appearance | Brownish solid | [4] |
| Boiling Point | 201.4 ± 13.0 °C at 760 mmHg | [2][5] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 75.6 ± 19.8 °C | [2] |
| Refractive Index | 1.568 | [2][4] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [2] |
| pKa | -0.09 ± 0.10 (Predicted) | [5] |
Chemical Properties and Reactivity
This compound is recognized as an important precursor in the synthesis of various substituted pyrimidines.[6] The bromine atom at the 4-position is a reactive site, prone to nucleophilic displacement by amines and other nucleophiles.[6] This reactivity makes it a key building block for creating new carbon-nitrogen bonds.[1]
It acts as an electrophile in organic synthesis.[1] The pyrimidine (B1678525) ring itself is a privileged structure in medicinal chemistry, often found in therapeutic agents due to its ability to interact with biological targets.[7] The bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in constructing complex molecular architectures for drug discovery.[7][8]
Synthesis and Experimental Protocols
Several methods for the synthesis of 4-bromopyrimidines have been reported. A common approach involves the bromination of the corresponding hydroxypyrimidine using reagents like phosphorous oxybromide.[6] A one-pot reaction has also been developed for the synthesis of 4-bromopyrimidines and their condensed forms.[6]
General One-Pot Synthesis of 4-Bromopyrimidines
This protocol describes a one-pot synthesis from N-cyanovinylamidines.[6]
Materials:
-
N-cyanovinylamidine
-
Dry hydrogen bromide gas
-
Crushed ice
Procedure:
-
Prepare a saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL).
-
Add 10 mmol of the appropriate N-cyanovinylamidine to the solution.
-
Stir the resulting mixture at 15-20°C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the reaction mixture into crushed ice.
-
The this compound product will precipitate as a pale yellow solid.
-
Filter the solid and recrystallize from n-hexane to obtain the purified product.
This method offers a simple and efficient alternative for synthesizing 4-bromopyrimidines.[6]
Applications in Drug Discovery
The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide range of therapeutic agents.[7] this compound, as a reactive intermediate, plays a crucial role in the synthesis of compounds for various therapeutic areas.
The ability to use the bromo-substituent in cross-coupling reactions allows for the facile introduction of diverse molecular fragments, enabling the exploration of extensive chemical space for lead optimization in drug discovery programs.[7][9] 4-(Substituted amino)pyrimidines, which can be synthesized from 4-bromopyrimidines, are known to possess a variety of biological activities.[6]
Caption: General workflow for a palladium-catalyzed cross-coupling reaction using this compound.
Safety and Handling
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[3] It is also reported to cause skin and eye irritation.[4][10]
Handling Precautions:
-
Use in a well-ventilated area.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid ingestion and inhalation.[11]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[11]
-
Recommended storage is in a refrigerator (2 to 8 °C) under an inert atmosphere.[4]
-
It is incompatible with strong oxidizing agents and strong bases.[11]
Always refer to the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.[11][12]
Caption: Logical relationships between the properties and applications of this compound.
References
- 1. This compound | 31462-56-3 [chemicalbook.com]
- 2. This compound | CAS#:31462-56-3 | Chemsrc [chemsrc.com]
- 3. This compound | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. This compound | 31462-56-3 [chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Bromopyrimidine
For professionals in research, chemical synthesis, and drug development, 4-bromopyrimidine is a pivotal heterocyclic building block. Its unique electronic properties and reactive sites make it an invaluable precursor for synthesizing a wide array of functionalized pyrimidine (B1678525) derivatives with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core chemical data, experimental protocols, and its role in synthetic pathways.
Core Molecular Data
This compound, with the chemical formula C₄H₃BrN₂, is a halogenated derivative of pyrimidine.[1] The presence of the electronegative bromine atom and the nitrogen atoms within the aromatic ring significantly influences its reactivity, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented below, offering a clear reference for experimental design and characterization.
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrN₂ | [1] |
| Molecular Weight | 158.98 g/mol | [1] |
| Exact Mass | 157.94796 Da | [1] |
| CAS Number | 31462-56-3 | [1] |
| Appearance | Pale yellow solid | |
| Boiling Point | 201.4 ± 13.0 °C (Predicted) | |
| Density | 1.726 ± 0.06 g/cm³ (Predicted) | |
| pKa | -0.09 ± 0.10 (Predicted) | |
| SMILES | C1=CN=CN=C1Br | [1] |
| InChI Key | XDADSGBUZWZQQQ-UHFFFAOYSA-N | [1] |
Safety and Handling Information
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated fume hood.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H412 | Harmful to aquatic life with long lasting effects |
Data sourced from aggregated GHS information.[1][4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a cornerstone reaction of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling.
Synthesis of 4-Bromopyrimidines via One-Pot Reaction
This protocol describes a simple one-pot reaction for the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines, which cyclize under the influence of dry hydrogen bromide.[5]
Materials:
-
N-cyanovinylamidine (10 mmol)
-
Saturated solution of dry hydrogen bromide (HBr) gas in 1,4-dioxane (B91453) (30 mL)
-
Crushed ice
-
n-hexane for recrystallization
Procedure:
-
To a 30 mL saturated solution of dry HBr in 1,4-dioxane, add 10 mmol of the appropriate N-cyanovinylamidine.
-
Stir the resulting mixture at a temperature of 15-20°C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the reaction mixture into crushed ice.
-
The this compound product will precipitate as a pale yellow solid.
-
Filter the solid product.
-
Purify the crude product by recrystallization from n-hexane to yield the pure this compound derivative.[5]
Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an aryl or heteroaryl boronic acid. This reaction is fundamental for creating carbon-carbon bonds.[6][7][8]
Materials:
-
This compound substrate (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine, 0.986 mmol)
-
Aryl or heteroaryl boronic acid (1.08 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (1.972 mmol)
-
1,4-Dioxane (6 mL)
-
Distilled water (1.5 mL)
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
In a Schlenk flask, add the this compound substrate (0.986 mmol) and the Pd(PPh₃)₄ catalyst (5 mol%).
-
Seal the flask, and establish an inert atmosphere (e.g., argon).
-
Add 6 mL of 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
Add the aryl/heteroaryl boronic acid (1.08 mmol), the base (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.
-
Heat the mixture to reflux at 70-80°C and maintain for 18-22 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the mixture and perform a standard aqueous workup.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[6]
Visualization of Synthetic and Signaling Pathways
Diagrams are essential for visualizing complex relationships in chemical synthesis and biological signaling. The following sections provide Graphviz diagrams for a typical synthetic workflow and a key signaling pathway where pyrimidine derivatives are often employed as inhibitors.
Multi-Step Synthesis Workflow
The following diagram illustrates a generic multi-step synthetic sequence starting from this compound, a common workflow in drug discovery and development.[9][10][11][12][13]
Caption: A representative workflow for the multi-step synthesis of a complex molecule from this compound.
Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway
Pyrimidine derivatives are frequently designed as inhibitors of protein kinases, which are key components of signaling pathways often dysregulated in diseases like cancer. The RAS/RAF/MEK/ERK pathway is a prominent example.[14][15][16][17]
References
- 1. This compound | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. Refubium - An automated platform for multistep synthesis based on a new paradigm for combining flow modules [refubium.fu-berlin.de]
- 12. syrris.jp [syrris.jp]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromopyrimidine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of 4-bromopyrimidine, a key building block in medicinal chemistry and organic synthesis. Understanding these fundamental properties is critical for its effective use in research and development, ensuring reproducibility of experiments and the integrity of results. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for determining its solubility and stability profiles, and presents expected behaviors based on the chemistry of related halopyrimidines.
Core Properties of this compound
This compound is a brownish solid with the molecular formula C₄H₃BrN₂ and a molecular weight of approximately 158.98 g/mol [1]. Its structure, featuring a pyrimidine (B1678525) ring substituted with a bromine atom, makes it a versatile reagent for introducing the pyrimidine moiety into larger molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31462-56-3 | [1][2][3] |
| Molecular Formula | C₄H₃BrN₂ | [1][2] |
| Molecular Weight | 158.98 g/mol | [1] |
| Appearance | Brownish solid | --- |
| Boiling Point (Predicted) | 201.4 ± 13.0 °C | [2] |
| Density (Predicted) | 1.726 ± 0.06 g/cm³ | [2] |
Solubility Profile
The solubility of an organic compound is a critical parameter for reaction setup, purification, and formulation. Based on the structure of this compound, a qualitative solubility profile can be predicted and should be experimentally verified.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The polar pyrimidine ring may offer some water solubility, but the overall molecule is dominated by the nonpolar aromatic ring and the halogen. |
| Methanol, Ethanol | Soluble | Polar protic solvents are likely to dissolve this compound. |
| Dichloromethane, Chloroform | Soluble | Halogenated solvents are generally good solvents for other halogenated organic compounds. |
| Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Common polar aprotic ethers are expected to be good solvents. |
| Acetone | Soluble | A polar aprotic solvent that should effectively dissolve the compound. |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvents that are generally excellent solvents for a wide range of organic compounds. |
| Hexanes, Toluene | Sparingly soluble to insoluble | Nonpolar solvents are unlikely to be effective. |
Experimental Protocol for Solubility Determination
A standard qualitative solubility testing workflow can be employed to experimentally determine the solubility profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the sample in a test tube.
-
Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Sparingly soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
pH-Dependent Solubility: For aqueous solutions, the pH can be adjusted with dilute acid (e.g., 1M HCl) and base (e.g., 1M NaOH) to assess the solubility of any potential salt forms.
Stability Profile
The stability of this compound is a crucial consideration for its storage and handling, as well as for its use in chemical reactions. Halopyrimidines can be susceptible to degradation under various conditions. The related compound, 4-bromopyridine, is known to be unstable as a free base and is often supplied as a hydrochloride salt to improve its stability. This suggests that this compound may also exhibit stability issues, particularly in the presence of nucleophiles, light, or elevated temperatures.
Recommended Storage Conditions:
To ensure the integrity of this compound, it is recommended to store it in a refrigerator (2-8 °C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions: Subject the solutions to a range of stress conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C).
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solution (e.g., 60 °C) in the absence of other stressors.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The disappearance of the parent peak and the appearance of new peaks are monitored.
-
Degradant Identification: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.
Potential Degradation Pathway
A plausible degradation pathway for this compound, especially under hydrolytic conditions, is the nucleophilic substitution of the bromine atom by a hydroxyl group to form 4-hydroxypyrimidine. This is a common reaction for halopyrimidines.
Conclusion
References
Spectroscopic Analysis of 4-Bromopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromopyrimidine. Due to the limited availability of published experimental spectra for this compound in readily accessible databases, this document presents a combination of confirmed molecular properties and predicted spectroscopic data based on the analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug development and other scientific fields who are working with or synthesizing this compound.
Molecular and Physical Properties
This compound is a halogenated derivative of pyrimidine (B1678525) with the molecular formula C₄H₃BrN₂. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂ | PubChem[1] |
| Molecular Weight | 158.98 g/mol | PubChem[1] |
| Exact Mass | 157.94796 Da | PubChem[1] |
| CAS Number | 31462-56-3 | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.9 | Doublet | ~1.5 | H-2 |
| ~8.6 | Doublet | ~5.0 | H-6 |
| ~7.5 | Doublet of Doublets | ~5.0, ~1.5 | H-5 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~158 | C-6 |
| ~150 | C-4 |
| ~125 | C-5 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1580-1550 | Strong | C=N stretching vibrations |
| 1500-1400 | Strong | Aromatic C=C stretching vibrations |
| 1200-1000 | Medium | In-plane C-H bending |
| 850-750 | Strong | Out-of-plane C-H bending |
| ~600 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in two molecular ion peaks of similar intensity separated by 2 m/z units.
| m/z | Relative Intensity (%) | Assignment |
| 158 | ~98 | [M]⁺ (with ⁷⁹Br) |
| 160 | 100 | [M+2]⁺ (with ⁸¹Br) |
| 79 | Variable | [C₄H₃N₂]⁺ (Loss of Br) |
Experimental Protocols
The following sections detail the general experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for example, a 500 MHz instrument.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay to ensure quantitative integration if needed.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground to a fine powder with anhydrous KBr. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and separation prior to detection.
-
Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromopyrimidine
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-bromopyrimidine, a key heterocyclic compound. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
Pyrimidine (B1678525) and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The pyrimidine scaffold is present in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. This compound, a halogenated derivative, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions and nucleophilic substitutions. Its bromine atom provides a reactive handle for introducing diverse functional groups, making it a valuable precursor in the development of novel therapeutics.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common methods include a one-pot synthesis for substituted derivatives and the bromination of a pyrimidine precursor for the unsubstituted compound.
One-Pot Synthesis of Substituted 4-Bromopyrimidines
A simple and efficient one-pot reaction has been developed for the synthesis of substituted 4-bromopyrimidines. This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[1]
Experimental Protocol:
-
To a saturated solution of dry hydrogen bromide in 1,4-dioxane (B91453) (30 mL), add 10 mmol of the appropriate N-cyanovinylamidine.
-
Stir the resulting mixture at 15-20°C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the mixture into crushed ice.
-
The resulting pale yellow solid, the this compound derivative, is collected by filtration.
-
Purify the product by recrystallization from n-hexane.
References
The Electrophilic Nature of 4-Bromopyrimidine: An In-depth Technical Guide for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nature of 4-bromopyrimidine and its application in key organic reactions. Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in medicinal chemistry, and the strategic functionalization of the pyrimidine core is a cornerstone of drug discovery. This compound serves as a versatile building block, leveraging its electrophilic character at the C4 position for the synthesis of a diverse array of substituted pyrimidines. This document details its reactivity in Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
Electrophilic Character of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further accentuated in halopyrimidines, rendering the carbon atoms attached to the halogen substituents highly electrophilic and susceptible to nucleophilic attack. In this compound, the C4 position is particularly activated towards substitution reactions. The general order of reactivity for halogens in nucleophilic aromatic substitution on pyrimidine rings is typically F > Cl > Br > I, influenced by the electronegativity of the halogen which polarizes the C-X bond. For di-substituted pyrimidines, such as 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[1]
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a primary method for the functionalization of this compound, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Data Presentation: SNAr Reactions of this compound
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Aniline | K₂CO₃, DMF, 100 °C, 12 h | 4-(Phenylamino)pyrimidine | Not specified | Inferred from similar reactions |
| Piperidine | K₂CO₃, DMF, 80-120 °C | 4-(Piperidin-1-yl)pyrimidine | High | Inferred from general protocols |
| Sodium Methoxide | CH₃OH, reflux | 4-Methoxypyrimidine | Good | Inferred from general knowledge |
| Sodium Thiophenoxide | DMF, rt | 4-(Phenylthio)pyrimidine | Good | Inferred from general knowledge |
Note: Specific yield data for this compound is limited in readily available literature; the expected yields are based on general protocols for similar halopyrimidines.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (typically 0.1 to 0.5 M solution with respect to the this compound).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water, stirring for 15-30 minutes.
-
Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 4-aminopyrimidine (B60600) product.[2]
Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [3] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 80 | [3] |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55 | [3] |
Note: The presented data is for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, illustrating the general conditions and trends applicable to this compound.
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DME) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium, to form a C-C bond.
| Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 70-90 | Inferred from general protocols |
| 2-(Tributylstannyl)furan | Pd₂(dba)₃ (2) | P(2-furyl)₃ | DMF | 80 | High | Inferred from general protocols |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 65 | Good | Inferred from general protocols |
Note: Specific yield data for this compound is limited. The data reflects typical conditions and outcomes for halopyrimidines in Stille couplings.
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary.
-
Add a degassed anhydrous solvent (e.g., toluene, DMF, or THF).
-
Add the organostannane reagent (1.1-1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous KF solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 | Inferred from similar reactions |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 | Inferred from similar reactions |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 24 | 92 | Inferred from similar reactions |
Note: The presented data is based on typical conditions for the Buchwald-Hartwig amination of related heteroaryl bromides.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., Xantphos or XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 eq).
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon).
-
Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[4]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Application in Drug Development: Targeting Kinase Signaling Pathways
Pyrimidine-based scaffolds are prevalent in a multitude of approved drugs, particularly in the oncology field as kinase inhibitors. The ability to functionalize the pyrimidine ring at various positions, including the C4 position using this compound as a starting material, is crucial for tuning the selectivity and potency of these inhibitors. For instance, many Epidermal Growth Factor Receptor (EGFR) inhibitors feature a substituted pyrimidine core that mimics the adenine (B156593) ring of ATP, enabling competitive binding to the kinase domain.
Figure 4: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Experimental Workflow
The synthesis of functionalized pyrimidines from this compound typically follows a standardized laboratory workflow, encompassing reaction setup, monitoring, workup, and purification.
Figure 5: General experimental workflow for the synthesis of substituted pyrimidines.
Conclusion
This compound is a valuable and versatile electrophilic building block in organic synthesis, particularly for the construction of substituted pyrimidine libraries relevant to drug discovery. Its reactivity at the C4 position allows for facile functionalization through both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. Understanding the principles and experimental protocols outlined in this guide will enable researchers to effectively utilize this compound in the design and synthesis of novel bioactive molecules.
References
The Versatile C-Br Bond: A Technical Guide to the Reactivity of 4-Bromopyrimidine
Introduction: 4-Bromopyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrimidine (B1678525) scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding.[1] The reactivity of this compound is primarily dictated by the carbon-bromine bond at the C4 position. The electron-deficient nature of the pyrimidine ring, a consequence of its two electronegative nitrogen atoms, makes this C-Br bond a highly versatile anchor for molecular diversification through various organic transformations.[1] This guide provides an in-depth technical overview of the key reactions involving the C-Br bond of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Core Reactivity Principles
The pyrimidine ring's two nitrogen atoms withdraw electron density, rendering the ring electron-deficient. This electronic characteristic is central to the reactivity of the C-Br bond. The C4 position, in particular, is highly activated towards nucleophilic attack. In dihalopyrimidines, such as 2,4-dihalopyrimidines, the C4 position is generally more reactive toward nucleophiles than the C2 position.[2] This enhanced reactivity is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 position.[2][3] This inherent reactivity makes this compound an excellent substrate for a range of synthetic transformations.
Key Transformations of the C-Br Bond
The C-Br bond in this compound serves as a key functional handle for introducing a wide array of substituents onto the pyrimidine core. The primary pathways for its functionalization are Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution, where a nucleophile displaces the bromide leaving group.[4] This reaction typically proceeds without the need for a metal catalyst, relying on the intrinsic electrophilicity of the C4 position.[2]
Mechanism: The SNAr reaction follows a two-step addition-elimination mechanism.[5] The process begins with the nucleophilic attack on the carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5] The negative charge in this complex is delocalized over the pyrimidine ring, with significant stabilization provided by the nitrogen atoms. In the subsequent step, the bromide ion is eliminated, which restores the aromaticity of the ring to yield the substituted product.[5]
Figure 1: SNAr Mechanism on this compound.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the substitution of the C4-bromo group with an amine.
-
Reaction Setup: In a dry round-bottom flask, suspend the this compound (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] The solution is typically prepared to be 0.1 to 0.5 M with respect to the bromopyrimidine.[2]
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the suspension at room temperature.[2]
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water, stirring for 15-30 minutes.[2]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
B. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for various cross-coupling reactions.[1] These reactions are cornerstones of modern organic synthesis due to their efficiency and broad functional group tolerance.[6]
General Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[7][8]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[8]
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with an organoboron compound, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.[9]
Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling.
Quantitative Data: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
The following table summarizes the optimization of reaction conditions for a structurally related bromopyrimidine derivative. Good yields were obtained using Pd(PPh₃)₄ with K₃PO₄ in 1,4-Dioxane, particularly with electron-rich boronic acids.[10][11]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 85 | [10][12] |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 82 | [10][12] |
| 3 | 4-Acetylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 | [10] |
| 4 | 3,4-Dichlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 65 | [10] |
| 5 | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 60 | [10][12] |
| 6 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 70 | [10][12] |
| 7 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 55 | [10][12] |
| 8 | 3-Chloro-4-fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | No Product | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for a generic this compound substrate.[10]
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and this compound (1.0 eq) to a Schlenk flask containing the solvent (e.g., 1,4-Dioxane, 6 mL).[10]
-
Degassing: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes at room temperature.[10]
-
Reagent Addition: Add the arylboronic acid (1.1-1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and distilled water (1.5 mL).[9][10]
-
Heating: Reflux the reaction mixture at 70–80 °C for 18–22 hours, or until completion as monitored by TLC.[10]
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product via column chromatography.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[13][14] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.[13][14]
Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol is based on established methods for aryl bromides.[15]
-
Reaction Setup: In a reaction vessel, combine the this compound (1.0 eq), the amine (1.5 eq), a strong base (e.g., Cs₂CO₃, 2.0-3.0 eq), a palladium precursor (e.g., Pd(OAc)₂, 0.05 eq), and a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.08 eq).[15]
-
Solvent and Degassing: Add a degassed solvent such as toluene.[15]
-
Heating: Stir the mixture under a nitrogen atmosphere at an elevated temperature (e.g., 110 °C) for 8 hours or until the reaction is complete.[15]
-
Work-up: Cool the mixture and filter it through celite to remove palladium residues. Concentrate the filtrate.[15]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired N-arylpyrimidine.[15]
The Sonogashira coupling reaction forms a C-C bond between this compound and a terminal alkyne.[16][17] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[18]
Figure 4: Catalytic Cycles for Sonogashira Coupling.
Quantitative Data: Sonogashira Coupling of 2-Amino-3-bromopyridines
The following table shows yields for the Sonogashira coupling of various terminal alkynes with substituted bromopyridines, demonstrating the reaction's scope.[19]
| Entry | Bromopyridine | Terminal Alkyne | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 | [19] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 95 | [19] |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 92 | [19] |
| 4 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 89 | [19] |
| 5 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | 87 | [19] |
| 6 | 2-Amino-3-bromopyridine | 1-Hexyne | 85 | [19] |
| 7 | 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | 78 | [19] |
Experimental Protocol: Sonogashira Coupling
This optimized protocol is based on the coupling of bromopyridines with terminal alkynes.[19]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), a copper co-catalyst (e.g., CuI, 5 mol%), a solvent (e.g., DMF), and an amine base (e.g., Et₃N, 1 mL).[19]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.
-
Heating: Heat the reaction at 100 °C for 3 hours or until completion.[19]
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Conclusion
The carbon-bromine bond in this compound is a remarkably versatile and reactive functional group. Its reactivity is governed by the electron-deficient nature of the pyrimidine ring, which facilitates both catalyst-free nucleophilic aromatic substitution and a wide range of palladium-catalyzed cross-coupling reactions. The ability to selectively engage the C4-Br bond in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the strategic and efficient introduction of diverse aryl, amino, and alkynyl functionalities. This predictable and robust reactivity solidifies the role of this compound as an indispensable building block for the synthesis of complex molecular architectures in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. nobelprize.org [nobelprize.org]
- 9. huarongpharma.com [huarongpharma.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 4-Bromopyrimidine
For Immediate Release
A comprehensive review of the synthetic evolution of 4-bromopyrimidine, a critical building block in modern medicinal chemistry, has been compiled for researchers, scientists, and professionals in drug development. This guide traces the historical milestones of its synthesis, from early halogenation techniques to contemporary one-pot methodologies, providing detailed experimental protocols and comparative data to inform future research and development.
The pyrimidine (B1678525) core is a ubiquitous scaffold in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The introduction of a bromine atom at the 4-position of this ring system creates a versatile intermediate, primed for a variety of nucleophilic substitution and cross-coupling reactions. This technical guide delves into the discovery and historical development of synthetic routes to this compound, offering a detailed examination of the core methodologies that have defined its production.
Historical Context and Key Synthetic Strategies
The synthesis of this compound is intrinsically linked to the broader development of methods for halogenating pyrimidine systems. Early approaches relied on the conversion of more readily available pyrimidine precursors. Over time, more direct and efficient methods have been developed, reflecting the advancements in synthetic organic chemistry. This guide focuses on three seminal approaches that represent the evolution of this compound synthesis:
-
The Historical Approach: Deoxybromination of 4-Hydroxypyrimidine (B43898): One of the earliest methods for introducing a bromine atom at the 4-position involved the treatment of 4-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-4-one) with a strong brominating agent. Phosphorus oxybromide (POBr₃) became a key reagent for this transformation, effectively replacing the hydroxyl group with a bromine atom. This method, while foundational, often required harsh reaction conditions and the handling of corrosive and moisture-sensitive reagents.
-
The Sandmeyer Reaction: A Classic Transformation: The Sandmeyer reaction provides a reliable, albeit indirect, route to this compound starting from 4-aminopyrimidine (B60600). This classic named reaction involves the diazotization of the amino group with a nitrite (B80452) source under acidic conditions to form a diazonium salt. Subsequent treatment of this intermediate with a copper(I) bromide salt facilitates the replacement of the diazonium group with a bromine atom, liberating nitrogen gas. This method offers a different strategic approach, leveraging the reactivity of the versatile diazonium salt intermediate.
-
Modern Efficiency: A One-Pot Synthesis: Reflecting the ongoing drive for more efficient and streamlined synthetic processes, a one-pot reaction for the synthesis of 4-bromopyrimidines has been developed. This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[1] This approach offers the advantage of simplicity and reduced reaction time compared to the more traditional multi-step methods.[1]
Comparative Analysis of Synthetic Methodologies
To provide a clear and practical overview for the laboratory scientist, the following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |
| Deoxybromination of 4-Hydroxypyrimidine | 4-Hydroxypyrimidine | Phosphorus Oxybromide (POBr₃) | Several hours | Moderate | Based on historical methods |
| Sandmeyer Reaction | 4-Aminopyrimidine | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide | Several hours | ~50% | General Sandmeyer protocols |
| One-Pot Synthesis | N-(cyanovinyl)amidine | Dry Hydrogen Bromide in Dioxane | ~3 hours | Good | Chhabria, M. T., & Shishoo, C. J. (1999) |
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthetic transformations discussed.
Protocol 1: Synthesis of this compound via Deoxybromination of 4-Hydroxypyrimidine (Historical Method)
Materials:
-
4-Hydroxypyrimidine
-
Phosphorus Oxybromide (POBr₃)
-
Anhydrous reaction vessel with reflux condenser and gas outlet
-
Heating mantle
-
Ice bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere, a mixture of 4-hydroxypyrimidine and an excess of phosphorus oxybromide is prepared.
-
The reaction mixture is carefully heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent such as dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
4-Aminopyrimidine
-
48% Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ice bath
-
Reaction vessel with stirrer
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
A solution of 4-aminopyrimidine in 48% hydrobromic acid is prepared and cooled to 0°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, a solution of copper(I) bromide in 48% hydrobromic acid is prepared and cooled to 0°C.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution.
-
The reaction mixture is then warmed to 60-70°C and stirred for 1 hour, or until the evolution of nitrogen gas ceases.
-
After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to afford this compound.
Protocol 3: One-Pot Synthesis of 4-Bromopyrimidines
Materials:
-
N-cyanovinylamidine
-
Saturated solution of dry hydrogen bromide in 1,4-dioxane (B91453)
-
Reaction vessel with stirrer
-
Ice bath
-
Crushed ice
-
n-Hexane for recrystallization
Procedure:
-
To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), 10 mmol of the appropriate N-cyanovinylamidine is added.[1]
-
The resulting mixture is stirred at 15-20°C for 2 hours.[1]
-
The reaction mixture is then allowed to stand at room temperature for 1 hour.[1]
-
The mixture is poured into crushed ice, leading to the precipitation of the product.[1]
-
The solid is collected by filtration and recrystallized from n-hexane to yield the pure this compound derivative.[1]
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic strategies, the following diagrams have been generated.
Caption: Deoxybromination of 4-Hydroxypyrimidine.
Caption: The Sandmeyer Reaction Pathway.
Caption: Modern One-Pot Synthesis of this compound.
Conclusion
The journey of this compound synthesis from multi-step, harsh reactions to elegant one-pot solutions encapsulates the progress of modern organic chemistry. Understanding these historical and contemporary methods provides researchers with a robust toolkit for the strategic incorporation of this valuable intermediate into complex molecular architectures, paving the way for the discovery of next-generation therapeutics. This guide serves as a foundational resource for any scientist or professional engaged in the field of drug development and heterocyclic chemistry.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Pyrimidine (B1678525) moieties are crucial structural motifs in a vast array of biologically active compounds and approved drugs. The functionalization of the pyrimidine ring via cross-coupling reactions is therefore of significant interest to medicinal chemists and drug development professionals for the synthesis of novel therapeutic agents.
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 4-bromopyrimidine with various boronic acids. The information presented is collated from established literature procedures for similar heteroaryl halides and is intended to serve as a comprehensive guide for researchers in the field.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-bromopyrimidine, a versatile building block in medicinal chemistry. The pyrimidine (B1678525) scaffold is a core component of numerous pharmaceuticals, and the functionalization of this heterocycle through cross-coupling reactions is a critical strategy in the discovery and development of novel therapeutic agents. This document details protocols for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, Stille, and cyanation reactions.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a ligand. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and related substrates, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Suzuki-Miyaura Coupling of Bromopyrimidine Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 70-80 | 18-22 | 60 |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55 |
| 4 | 2,4-Dichloropyrimidine | 3-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | ACN/H₂O | 120 (MW) | 0.33 | 75 |
| 5 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | ACN/H₂O | 120 (MW) | 0.33 | 77 |
Table 2: Heck Coupling of Bromo-N-Heterocycles with Alkenes
| Entry | Bromo-N-Heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 16 | 85 |
| 2 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMF | 140 | 3 | 90 |
| 3 | 2-Bromopyridine | Ethyl acrylate | Pd/C (5) | - | Et₃N | NMP | 130 | 24 | 78 |
| 4 | 4-Bromotoluene | Ethyl (E)-but-2-enoate | Pd EnCat®40 (0.8) | - | NaOAc | EtOH | 140 (MW) | 0.5 | 76 |
Table 3: Sonogashira Coupling of Bromopyrimidines and Analogues
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | 85-95 |
| 2 | 5-Bromopyrimidine | 1-Heptyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | 80-90 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |
Table 4: Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 80 | 12 | 60 |
| 2 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 80 | 12 | 67 |
| 3 | N-(4-Bromopyridin-2-yl)acetamide | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 4 | N-(4-Bromopyridin-2-yl)acetamide | Benzylamine | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
Table 5: Stille and Cyanation Cross-Coupling of Bromo-N-Heterocycles
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Stille | 4-Bromopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 | 16 | 88 |
| Cyanation | 3-Bromopyridine | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | Na₂CO₃ | DMAc | 120 | 5 | 83-96 |
| Cyanation | 4-Bromo-N-benzylimidazole | K₄[Fe(CN)₆]·3H₂O | Palladacycle (1.5) | - | KOAc | Dioxane/H₂O | 100 | 2 | 99 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These protocols may require optimization for specific substrates and coupling partners.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of a bromopyrimidine derivative with an arylboronic acid.[1][2]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add 1,4-dioxane and stir the mixture for 30 minutes at room temperature.
-
Add the arylboronic acid, K₃PO₄, and water to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Coupling Protocol
This protocol provides a general method for the coupling of a bromopyrimidine with an alkene.[1]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.2-1.5 equiv)
-
Pd(OAc)₂ (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., P(o-tol)₃) (if required, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound, Pd(OAc)₂, and the phosphine ligand (if used).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Seal the vessel and heat the reaction mixture to 80-140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of a bromopyrimidine with a terminal alkyne.[3][4]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Et₃N (2.0-3.0 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous THF, followed by Et₃N, and stir for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the amination of a bromopyrimidine derivative.[5][6][7]
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vessel
Procedure:
-
To an oven-dried reaction vessel, add the this compound derivative, amine, palladium catalyst, phosphine ligand, and base.
-
Seal the vessel and replace the atmosphere with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
This protocol outlines the coupling of a bromopyrimidine with an organostannane reagent.[8]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS.
-
After completion, cool to room temperature.
-
Dilute with an organic solvent and wash with aqueous potassium fluoride (B91410) solution to remove tin byproducts.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Cyanation Protocol
This protocol describes the conversion of a bromopyrimidine to a cyanopyrimidine.[9][10]
Materials:
-
This compound (1.0 equiv)
-
K₄[Fe(CN)₆] (0.5 equiv)
-
Pd(OAc)₂ (0.1-1 mol%)
-
Na₂CO₃ (0.2 equiv)
-
Dimethylacetamide (DMAc)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound, K₄[Fe(CN)₆], Pd(OAc)₂, and Na₂CO₃.
-
Evacuate and backfill with an inert gas.
-
Add DMAc and heat the mixture to 120 °C for 5 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Diagrams (Catalytic Cycles)
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Kinase Inhibitors Utilizing 4-Bromopyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors using 4-bromopyrimidine as a key starting material. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP and interact with the hinge region of the kinase active site. This compound offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document outlines detailed protocols for these key synthetic transformations and presents quantitative data on the biological activity of representative 4-substituted pyrimidine-based kinase inhibitors.
Introduction to 4-Substituted Pyrimidines as Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 4-substituted pyrimidine core is a common feature in many clinically successful kinase inhibitors. The strategic functionalization at the 4-position of the pyrimidine ring allows for the introduction of various aryl and amino moieties that can specifically target the ATP-binding site of kinases, leading to potent and selective inhibition.
This document focuses on the synthesis of kinase inhibitors targeting key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl pathways, both of which are critical drivers of tumor cell proliferation and survival.
Key Synthetic Methodologies
The synthesis of 4-substituted pyrimidine-based kinase inhibitors from this compound predominantly relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Experimental Workflow: From this compound to Kinase Inhibitors
Caption: General synthetic routes to 4-aryl and 4-aminopyrimidine kinase inhibitors.
Protocol 1: Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 equivalents)
-
Triphenylphosphine (B44618) (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.04 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-arylpyrimidine.
Protocol 2: Synthesis of 4-Aminopyrimidines via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (B28343) (anhydrous and degassed)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aminopyrimidine.
Quantitative Data: Biological Activity of 4-Substituted Pyrimidine Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of representative kinase inhibitors featuring a 4-substituted pyrimidine core. The IC₅₀ value is the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.
Table 1: Inhibitory Activity of 4-Arylpyrimidine Derivatives against EGFR
| Compound ID | R-Group at 4-position | Kinase Target | IC₅₀ (nM) | Cell Line | Reference |
| EGFRi-1 | 4-Anilino | EGFR | 14.8 | A549 | [1] |
| EGFRi-2 | 3-Ethynyl-4-anilino | EGFR (L858R/T790M) | 34 | H1975 | [2] |
| EGFRi-3 | 4-(3-chloroanilino) | EGFR | 5.7 | - | [2] |
Table 2: Inhibitory Activity of 4-Aminopyrimidine Derivatives against Bcr-Abl
| Compound ID | R-Group at 4-position | Kinase Target | IC₅₀ (nM) | Cell Line | Reference |
| Abl-i-1 | N-(2,3-dimethyl-2H-indazol-6-yl) | Bcr-Abl | 2-35 | K562 | [3] |
| Abl-i-2 | N-(4-(N-methylpiperazin-1-yl)phenyl) | Bcr-Abl | 48 | Ba/F3 | [4] |
| Abl-i-3 | N-(3-trifluoromethyl-4-chlorophenyl) | Bcr-Abl | 70 | - | [5] |
Signaling Pathway Visualizations
Understanding the signaling pathways targeted by these inhibitors is crucial for drug development. Below are simplified diagrams of the EGFR and Bcr-Abl signaling pathways, which are frequently dysregulated in cancer.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the point of inhibition.
Bcr-Abl Signaling Pathway
Caption: Key downstream pathways activated by Bcr-Abl and the site of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the synthesis of diverse compound libraries and the optimization of lead candidates. 4-Bromopyrimidine is a versatile building block in this context, with the bromo substituent serving as an excellent leaving group for the introduction of a wide array of nucleophiles.
These application notes provide detailed experimental protocols for the nucleophilic substitution on this compound with common nucleophiles such as amines, thiols, and alcohols. The methodologies are designed to be robust and adaptable for various research and development applications.
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution on the electron-deficient this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C4 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the bromide ion is eliminated, restoring aromaticity and yielding the substituted pyrimidine product.
General Reaction Mechanism
Application Notes and Protocols for the Synthesis of Biologically Active Heterocycles Using 4-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-bromopyrimidine as a versatile starting material for the synthesis of a diverse range of biologically active heterocyclic compounds. The protocols detailed below focus on key synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are instrumental in modern drug discovery. This document outlines the synthesis of potent kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, complete with experimental procedures, quantitative biological data, and visual representations of relevant signaling pathways and workflows.
Introduction
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its ability to mimic endogenous nucleobases and interact with various biological targets. This compound serves as a key building block, with the bromine atom providing a reactive handle for the introduction of diverse molecular fragments through cross-coupling reactions. This enables the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutics with enhanced potency and selectivity.
Application Note 1: Synthesis of Kinase Inhibitors
Kinase inhibitors have emerged as a major class of targeted cancer therapeutics. The pyrimidine core is a common feature in many of these drugs, acting as a scaffold that mimics the purine (B94841) ring of ATP to competitively inhibit kinase activity. This compound is an excellent precursor for the synthesis of various kinase inhibitors, including those targeting Aurora kinases and Microtubule Affinity-Regulating Kinase 4 (MARK4).
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to the development of various cancers, making them attractive targets for anticancer drug development.
Signaling Pathway
Inhibition of Aurora kinases disrupts multiple stages of mitosis, including centrosome separation, spindle formation, and cytokinesis, ultimately leading to apoptosis in cancer cells.
Caption: Aurora Kinase Signaling in Mitosis.
Experimental Protocol: General Synthesis of 4-Aryl-Pyrimidin-2-amine Derivatives
This protocol describes a general two-step synthesis of 4-aryl-pyrimidin-2-amine derivatives, which are common scaffolds for kinase inhibitors, starting from this compound.
Step 1: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
-
Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane (B91453), Water.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 4-arylpyrimidine.
-
Step 2: Buchwald-Hartwig Amination
-
Materials: 4-Arylpyrimidine from Step 1, desired amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add the 4-arylpyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the desired amine (1.2 eq) and NaOtBu (1.4 eq).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final 4-aryl-pyrimidin-2-amine derivative.
-
Quantitative Data: Aurora Kinase Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound A | Aurora A | 7.1 | U937 (Leukemia) | [1] |
| Compound B | Aurora A/B | <200 | SCLC | [2] |
MARK4 Inhibitors
Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.
Signaling Pathway
Inhibition of MARK4 can reduce the hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles and the subsequent neuronal damage.
Caption: MARK4 Signaling in Tau Phosphorylation.
Experimental Protocol: Synthesis of 4,6-Disubstituted Pyrimidine MARK4 Inhibitors
While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related synthesis starting from 4,6-dichloropyrimidine (B16783) can be adapted. The higher reactivity of the C4 position would allow for a selective initial reaction.
-
Materials: 4,6-Dichloropyrimidine, N-Boc-piperazine, Thiophene-3-boronic acid, Aryl sulfonyl chloride, Triethylamine (TEA), Pd(PPh₃)₄, K₂CO₃, Trifluoroacetic acid (TFA), Isopropanol (B130326), Dioxane, Dichloromethane (DCM).
-
Procedure:
-
Nucleophilic Aromatic Substitution: React 4,6-dichloropyrimidine with N-Boc-piperazine in the presence of TEA in isopropanol to yield tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate.[3][4]
-
Suzuki-Miyaura Coupling: Couple the product from step 1 with thiophene-3-boronic acid using Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane to afford tert-butyl 4-(6-(thiophen-3-yl)pyrimidin-4-yl)piperazine-1-carboxylate.[3][4]
-
Boc Deprotection: Remove the Boc protecting group using TFA in DCM to give 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine.[3][4]
-
Sulfonylation: React the product from step 3 with various aryl sulfonyl chlorides in the presence of TEA in DCM to obtain the final 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives.[3][4]
-
Quantitative Data: MARK4 Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| Derivative 1 | MARK4 | 1.23 | [3] |
| Derivative 2 | MARK4 | 1.56 | [3] |
Application Note 2: Synthesis of GPCR Antagonists
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes, making them prime targets for drug discovery. This compound can be utilized in the synthesis of antagonists for various GPCRs, such as the C-X-C chemokine receptor type 4 (CXCR4).
CXCR4 Antagonists
The CXCR4 receptor and its ligand, CXCL12, play a crucial role in cancer metastasis, inflammation, and HIV-1 entry into cells. Antagonists of CXCR4 can inhibit these processes and have therapeutic potential in oncology and immunology.
Signaling Pathway
CXCR4 antagonists block the binding of CXCL12, thereby inhibiting downstream signaling pathways that promote cell migration and survival.
Caption: CXCR4 Signaling Pathway.
Experimental Protocol: Synthesis of Dipyrimidine Amine CXCR4 Antagonists
This protocol describes the synthesis of a class of potent CXCR4 antagonists based on a dipyrimidine amine scaffold.
-
Materials: 2-Aminopyrimidine (B69317), 1,4-bis(bromomethyl)benzene (B118104), Base (e.g., K₂CO₃), Solvent (e.g., DMF).
-
Procedure:
-
Dissolve 2-aminopyrimidine (2.2 eq) in DMF.
-
Add a base such as K₂CO₃ (3.0 eq).
-
Add 1,4-bis(bromomethyl)benzene (1.0 eq) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine derivative.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data: CXCR4 Antagonists
| Compound | Target | IC₅₀ (nM) (Binding Assay) | IC₅₀ (nM) (Invasion Assay) | Reference |
| WZ811 | CXCR4 | 1.8 | 10.5 | [5] |
| Compound 26 (508MCl) | CXCR4 | 0.3 | 0.8 | [5] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biologically active heterocycles. Its utility in constructing potent kinase inhibitors and GPCR antagonists through established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination highlights its importance in modern drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel therapeutic agents.
References
Application Notes and Protocols: 4-Bromopyrimidine in the Synthesis of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromopyrimidine as a key building block in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed protocols for the synthesis of a representative pyrimidine-based EGFR inhibitor are included, along with a summary of their biological activities.
Introduction to Pyrimidine-Based EGFR Inhibitors
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In oncology, pyrimidine derivatives have emerged as a significant class of EGFR inhibitors.[2] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling; its dysregulation is a hallmark of many cancers.[3][4] Pyrimidine-based compounds can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling pathways, thereby inhibiting tumor growth.[3] The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
The Role of this compound in Synthesis
This compound is a versatile and valuable intermediate in the synthesis of substituted pyrimidine derivatives. The bromine atom at the 4-position serves as a convenient handle for introducing a wide range of functionalities through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] This allows for the construction of complex molecular architectures required for potent EGFR inhibition.
A one-pot synthesis method for 4-bromopyrimidines has been developed, providing an efficient route to this key intermediate.[7] This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane, offering an attractive alternative to more complex synthetic routes.[7]
Synthetic Workflow and Key Reactions
The general strategy for synthesizing pyrimidine-based EGFR inhibitors using this compound involves a multi-step process. A representative workflow is outlined below:
Caption: General synthetic workflow for EGFR inhibitors using this compound.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative pyrimidine-based EGFR inhibitors.
Table 1: EGFR Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| 10b | EGFR | 8.29 ± 0.04 | [8] |
| Erlotinib (Reference) | EGFR | 2.83 ± 0.05 | [8] |
| 4b | EGFR | 77.03 | [9] |
| 4c | EGFR | 94.9 | [9] |
| Erlotinib (Reference) | EGFR | 72.3 | [9] |
| IIB-5 | EGFR L858R/T790M/C797S | 18.81 | [10] |
| Brigatinib (Reference) | EGFR L858R/T790M/C797S | - | [10] |
| A5 | EGFR del19/T790M/C797S | - | [11] |
| 15 | EGFR | 135 | |
| 16 | EGFR | 34 |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 10b | HepG2 | 3.56 | [8] |
| 10b | A549 | 5.85 | [8] |
| 10b | MCF-7 | 7.68 | [8] |
| Erlotinib (Reference) | HepG2 | 0.87 | [8] |
| Erlotinib (Reference) | A549 | 1.12 | [8] |
| Erlotinib (Reference) | MCF-7 | 5.27 | [8] |
| 4b | HCT-116 | 1.34 | [9] |
| 4c | HCT-116 | 1.90 | [9] |
| Erlotinib (Reference) | HCT-116 | 1.32 | [9] |
| IIB-5 | Ba/F3-EGFR L858R/T790M/C797S | 0.097 | [10] |
| Brigatinib (Reference) | Ba/F3-EGFR L858R/T790M/C797S | - | [10] |
| A5 | KC-0116 (EGFR del19/T790M/C797S) | - | [11] |
| 15 | NCI 60-cell panel | 0.018 - 9.98 | |
| 16 | NCI 60-cell panel | 0.018 - 9.98 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Bromo-5-carbethoxy-2,6-disubstituted-pyrimidines
This protocol is adapted from a general procedure for the synthesis of 4-bromopyrimidines.[7]
Materials:
-
N-cyano-vinylamidine (10 mmol)
-
Dry hydrogen bromide gas
-
Crushed ice
-
n-hexane for recrystallization
Procedure:
-
Prepare a saturated solution of dry hydrogen bromide gas in 30 mL of dry 1,4-dioxane.
-
To this solution, add 10 mmol of the appropriate N-cyanovinylamidine.
-
Stir the resulting mixture at 15-20 °C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the reaction mixture into crushed ice.
-
The precipitated solid product, a this compound derivative, is collected by filtration.
-
Recrystallize the crude product from n-hexane to afford the pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Pyrimidine
This protocol is based on a general procedure for the Suzuki coupling of a brominated pyrimidine derivative.[5]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Potassium phosphate (B84403) (K3PO4)
-
1,4-Dioxane
-
Nitrogen atmosphere
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate.
-
Add dry 1,4-dioxane as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This is a general protocol for determining the IC50 values of synthesized compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding the EGFR enzyme and ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling pathway and the mechanism of action of pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.
References
- 1. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including a number of FDA-approved drugs.[1] In particular, 4-arylpyrimidines have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and antiviral properties.[2][3] The synthesis of these valuable compounds is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyrimidine, such as 4-bromopyrimidine, and an arylboronic acid.[4]
These application notes provide a detailed overview of the Suzuki-Miyaura reaction for the synthesis of 4-arylpyrimidines, including optimized reaction conditions, experimental protocols, and a discussion of the applications of these compounds in drug development with a focus on relevant signaling pathways.
Reaction of this compound with Arylboronic Acids: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron species with an organic halide.[5]
A general representation of the Suzuki-Miyaura coupling for the synthesis of 4-arylpyrimidines is depicted below:
General Reaction Scheme:
Where Ar represents an aryl group.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Data Presentation: Reaction Conditions and Yields
The successful synthesis of 4-arylpyrimidines via Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various conditions reported for the coupling of bromopyrimidines with arylboronic acids, providing a comparative overview of expected yields.
| Entry | Bromopyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 70-80 | 18-22 | 60 | [6] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 | [6] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 45 | [6] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [7] |
| 5 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [8] |
| 6 | 4-Chloropyridine | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92 | [8] |
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
General Experimental Workflow
Detailed Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[9]
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)[9]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 4-arylpyrimidine product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery
4-Arylpyrimidine derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer and other diseases.
Kinase Inhibition
Many 4-arylpyrimidines function as kinase inhibitors, targeting enzymes that play crucial roles in cell signaling, proliferation, and survival.[10]
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers and is involved in cell adhesion, migration, and survival.[11] Inhibition of FAK can disrupt these processes and lead to anti-tumor effects. The FAK signaling pathway involves the activation of downstream pathways such as PI3K/Akt and MAPK.[11]
Epigenetic Regulation: BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of oncogenes such as MYC.[12] BRD4 binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes.[13] Inhibitors of BRD4 can displace it from chromatin, leading to the downregulation of these oncogenes and subsequent anti-tumor effects.
Bone Anabolism: BMP2/SMAD1 Signaling Pathway
Certain pyrimidine derivatives have been shown to promote bone formation by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.[14] BMP2 binds to its receptors on the cell surface, leading to the phosphorylation and activation of SMAD1, which then translocates to the nucleus to regulate the expression of osteogenic genes.[14][15]
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 4-arylpyrimidines, providing access to a wide range of derivatives with significant potential in drug discovery. The protocols and data presented herein offer a valuable resource for researchers in the field. The diverse biological activities of 4-arylpyrimidines, particularly as inhibitors of key signaling pathways in cancer and as promoters of bone anabolism, underscore the importance of this chemical scaffold in the development of new therapeutics. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initiation of Smad-dependent and Smad-independent signaling via distinct BMP-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis Methods Involving 4-Bromopyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4-bromopyrimidine and its derivatives. These methods offer efficient and streamlined approaches to obtaining key intermediates for drug discovery and development, minimizing purification steps and improving overall yield.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The pyrimidine (B1678525) scaffold is a common feature in numerous approved drugs. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, cost, and sustainability. This document details two primary one-pot approaches involving this compound: its direct synthesis from acyclic precursors and its use as a scaffold in subsequent one-pot functionalization reactions.
Application Note 1: Direct One-Pot Synthesis of 4-Bromopyrimidines and Condensed Analogues
A straightforward and efficient one-pot method has been developed for the synthesis of 4-bromopyrimidines and their condensed analogues from acyclic precursors.[1] This approach avoids the use of harsh brominating agents like phosphorus oxybromide in multi-step procedures. The reaction proceeds via the cyclization of N-(cyanovinyl)amidines or the condensation of 2-aminonitriles with halogenoacetonitriles in the presence of dry hydrogen bromide.
Key Applications:
-
Rapid access to key intermediates: This method provides a quick and efficient route to 4-bromopyrimidines, which are crucial for the synthesis of 4-substituted pyrimidines, including 4-aminopyrimidines known for their diverse biological activities.
-
Synthesis of fused pyrimidine systems: The one-pot synthesis of condensed 4-bromopyrimidines opens avenues for the development of novel heterocyclic scaffolds with potential applications in drug discovery.
Quantitative Data Summary
| Product | Starting Materials | Yield (%) | Melting Point (°C) |
| 4-Bromo-5-carbethoxy-6-methyl-2-phenylpyrimidine | Ethyl 2-cyano-3-(phenylamidinyl)crotonate | 75 | 102-104 |
| 4-Bromo-5-carbethoxy-2,6-diphenylpyrimidine | Ethyl 2-cyano-3,3-bis(phenylamino)acrylate & Benzonitrile | 78 | 140-142 |
| 4-Bromo-6,7-dihydro-2-phenyl-5H-cyclopenta[d]pyrimidine | 2-Amino-1-cyanocyclopentene & Chloroacetonitrile | 70 | 118-120 |
| 4-Bromo-2-phenyl-5,6,7,8-tetrahydroquinazoline | 2-Amino-1-cyanocyclohexene & Chloroacetonitrile | 72 | 134-136 |
Experimental Protocols
Protocol 1.1: General Procedure for the Synthesis of 4-Bromo-5-carbethoxy-2-(substituted)-6-(substituted amino)pyrimidines [1]
-
Prepare a saturated solution of dry hydrogen bromide in 1,4-dioxane (B91453) (30 mL).
-
To this solution, add 10 mmol of the appropriate N-cyanovinylamidine.
-
Stir the resulting mixture at 15-20°C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the mixture into crushed ice.
-
Collect the precipitated pale yellow solid by filtration.
-
Purify the product by recrystallization from n-hexane.
Protocol 1.2: General Procedure for the Synthesis of Condensed 4-Bromo-2-(substituted)pyrimidines [1]
-
To a mixture of 10 mmol of the 2-aminonitrile and 10 mmol of the halogenoacetonitrile, add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.
-
Stir the resultant mixture at 15-20°C for 2 hours.
-
Let the reaction mixture stand at room temperature for 1 hour.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting pale yellow solid by filtration.
-
Recrystallize the solid from n-hexane to obtain the pure condensed this compound.
Reaction Workflow
Application Note 2: One-Pot Sequential Suzuki-Miyaura Cross-Coupling of this compound Derivatives
While a direct one-pot, multi-component reaction starting from this compound to construct highly substituted pyrimidines is not yet widely reported, the concept can be applied in a sequential one-pot manner. For instance, a dihalogenated pyrimidine can undergo sequential, regioselective Suzuki-Miyaura cross-coupling reactions in a single pot by controlling the reaction conditions. This strategy allows for the efficient synthesis of diarylated pyrimidines, which are prevalent in many kinase inhibitors and other biologically active molecules.
Key Applications:
-
Diversity-oriented synthesis: This approach enables the rapid generation of a library of substituted pyrimidines by varying the boronic acid coupling partners.
-
Streamlined synthesis of complex molecules: By avoiding the isolation of intermediates, this method significantly shortens the synthetic route to complex pyrimidine derivatives.
-
Scaffold for kinase inhibitors: The resulting diarylated pyrimidine core is a common scaffold in many ATP-competitive kinase inhibitors.
Quantitative Data Summary (Illustrative Example with 2,4-Dichloropyrimidine)
| First Boronic Acid | Second Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Methoxyphenylboronic acid | 2-(Phenyl)-4-(4-methoxyphenyl)pyrimidine | 39 |
Experimental Protocols
Protocol 2.1: Illustrative One-Pot, Regioselective Double Suzuki Coupling of a Dihalopyrimidine
Note: This is an adaptation of a known procedure for dichloropyrimidines and serves as a template for a potential one-pot reaction starting with a dibromopyrimidine.
-
To a reaction vessel, add the dihalopyrimidine (1.0 equiv), the first boronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere until the first coupling is complete (monitor by TLC or LC-MS).
-
To the same reaction vessel, add the second boronic acid (1.2 equiv) and additional catalyst and base if necessary.
-
Continue heating until the second coupling is complete.
-
Cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the final product by column chromatography.
Reaction Workflow
Conclusion
The one-pot synthesis of 4-bromopyrimidines and their subsequent one-pot functionalization represent powerful strategies for the efficient construction of valuable heterocyclic compounds. These methods are highly relevant to researchers in drug discovery and development, offering streamlined access to key building blocks and diverse molecular scaffolds. The provided protocols and data serve as a practical guide for the implementation of these efficient synthetic routes in the laboratory. Further exploration of one-pot tandem reactions starting from this compound, such as sequential Sonogashira/cyclization or Heck/amination reactions, holds significant promise for the future of pyrimidine-based drug discovery.
References
analytical methods for monitoring 4-Bromopyrimidine reactions (HPLC, GC-MS)
Application Notes and Protocols for Monitoring 4-Bromopyrimidine Reactions
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity in research and drug development.
High-Performance Liquid Chromatography (HPLC) Method
Application Note: Quantitative Analysis of this compound Reactions by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for monitoring reactions with this compound, such as Suzuki or Buchwald-Hartwig couplings. The method separates compounds based on their hydrophobicity, allowing for the simultaneous quantification of the starting material (this compound), intermediates, and the final product in the reaction mixture.[1] A non-polar stationary phase (like C18) is used with a polar mobile phase, and compounds are detected by a UV detector as they elute from the column.[2]
Experimental Protocol: RP-HPLC
1. Instrumentation and Materials
-
System: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.[1]
-
Mobile Phase Modifier: Formic acid or trifluoroacetic acid (TFA).[1]
-
Sample Diluent: A mixture similar to the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).[3]
-
Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.[1]
2. Reagent Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reaction Quenching: Prepare a suitable quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or water) to stop the reaction at specific time points.
3. Sample Preparation
-
Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8 hours), carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching agent (e.g., 1 mL of cold water) to stop the reaction.
-
Dilution: Dilute the quenched sample with the sample diluent to a final concentration suitable for HPLC analysis (typically around 1 mg/mL, though this may require optimization).[1] This step is critical to ensure the detector response is within the linear range.[4]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[4][5]
4. HPLC Operating Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.[6]
-
UV Detection Wavelength: 254 nm (or a wavelength optimized for the chromophores of the reactants and products).
-
Gradient Elution: A gradient is often used to effectively separate components with varying polarities.
-
Time (min) | % Mobile Phase A | % Mobile Phase B
-
--- | --- | ---
-
0.0 | 95 | 5
-
20.0 | 5 | 95
-
25.0 | 5 | 95
-
25.1 | 95 | 5
-
30.0 | 95 | 5
-
5. Data Analysis
-
Identify peaks corresponding to the starting material, intermediates, and product based on their retention times, confirmed by injecting pure standards.
-
Calculate the percentage conversion of this compound and the yield of the product by comparing the peak areas at different time points relative to an internal standard or by using area percent normalization.
Data Presentation: HPLC Analysis
The following table shows hypothetical data for monitoring a Suzuki coupling reaction of this compound with a generic arylboronic acid.
| Compound | Retention Time (min) | Area % (t=0 hr) | Area % (t=4 hr) | Area % (t=8 hr) |
| Arylboronic Acid | 3.5 | 48.5 | 10.2 | 1.5 |
| This compound | 5.8 | 51.2 | 8.5 | 0.8 |
| 4-Arylpyrimidine (Product) | 12.1 | 0.0 | 80.1 | 97.2 |
| Biphenyl (Side Product) | 15.3 | 0.3 | 1.2 | 0.5 |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note: Analysis of this compound Reactions by GC-MS
GC-MS is an ideal method for monitoring reactions involving volatile or semi-volatile compounds like this compound and many of its derivatives.[7] The gas chromatograph separates components of the reaction mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for identification and confirmation.[7] This technique is highly sensitive and specific, making it excellent for identifying trace impurities and byproducts.[8]
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
System: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Solvents: GC-grade solvents (e.g., ethyl acetate (B1210297), dichloromethane) for dilution.
-
Vials: 2 mL GC vials with septa caps.
2. Sample Preparation
-
Sampling: At specified time points, extract a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quenching & Extraction: Add the aliquot to a vial containing 1 mL of ethyl acetate and 1 mL of water. Vortex thoroughly to quench the reaction and extract the organic components into the ethyl acetate layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the top organic layer to a clean vial.
-
Dilution: Dilute the organic extract to a suitable concentration (e.g., 100-fold dilution) with ethyl acetate.
-
Transfer: Transfer the final diluted sample to a GC vial for analysis.
3. GC-MS Operating Conditions
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
Injector Temperature: 250 °C.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 m/z.
4. Data Analysis
-
Identify compounds by matching their retention times and mass spectra against a spectral library (e.g., NIST) and by analyzing their fragmentation patterns.
-
Monitor the reaction by observing the decrease in the peak area of this compound and the increase in the peak area of the desired product over time.
Data Presentation: GC-MS Analysis
Hypothetical data for monitoring a reaction involving this compound.
| Compound | Retention Time (min) | Key m/z Ions | Relative Abundance (t=0 hr) | Relative Abundance (t=6 hr) |
| Pyrimidine (impurity) | 4.2 | 80, 53, 52 | Trace | Trace |
| This compound | 7.5 | 158, 160, 79, 52 | High | Low |
| Product | 11.9 | [M]+, [M-Br]+, etc. | None | High |
| Solvent (e.g., Dioxane) | 3.1 | 88, 58, 43 | N/A | N/A |
Note: The m/z values for this compound reflect the characteristic isotopic pattern of bromine (~1:1 ratio for 79Br and 81Br).
Visualization: GC-MS Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. organomation.com [organomation.com]
- 5. nacalai.com [nacalai.com]
- 6. mdpi.com [mdpi.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 4-Bromopyrimidine Suzuki coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yields in 4-bromopyrimidine Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki coupling reactions involving this compound can arise from several factors, primarily due to the electronic properties of the pyrimidine (B1678525) ring and its potential to interfere with the palladium catalyst.
Common Causes for Low Yield and Suggested Solutions:
-
Catalyst Inhibition by Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and inhibiting its catalytic activity.[1][2]
-
Solution: Employ bulky phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and prevent coordination with the pyrimidine nitrogen.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond in this compound may exhibit lower reactivity compared to other aryl bromides, resulting in a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.
-
Solution: Consider increasing the reaction temperature or screening different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate the oxidative addition process.[1]
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reactions are:
-
Protodeboronation: The boronic acid reagent can be replaced by a proton from the solvent or trace amounts of water, especially at elevated temperatures and in the presence of a base.[1]
-
Solution: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1][3] A "slow-release" strategy, where a masking reagent protects the boronic acid and allows for its gradual release into the reaction, can also be effective.[4][5]
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the this compound.[1]
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[1]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.[1]
-
Solution: Screen a variety of bases and solvents. A combination of a phosphate (B84403) base like K₃PO₄ and an ethereal solvent like 1,4-dioxane (B91453) has been shown to be effective in some cases.[6][7][8] The presence of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the reactive boronate species.[2]
-
Q2: I am observing a significant amount of homocoupling products in my reaction mixture. How can I suppress this side reaction?
Homocoupling is a common side reaction in Suzuki couplings. Here are some strategies to minimize it:
-
Thorough Degassing: Oxygen is a known promoter of the homocoupling of boronic acids.[1] It is crucial to thoroughly degas the reaction mixture and solvents. This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[1]
-
Use a Pd(0) Source: If you are using a Pd(II) precursor, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species. The presence of Pd(II) can promote homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ may be advantageous.[9]
-
Control Stoichiometry: Adding the aryl bromide in a slight excess relative to the boronic acid can sometimes help to minimize the homocoupling of the boronic acid.[10]
Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. What can I do to prevent this?
Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a major cause of low yields. Here are methods to prevent it:
-
Use More Stable Boron Reagents:
-
Boronic Esters: Pinacol esters (Bpin) are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[1][2]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are crystalline, air-stable solids that are significantly more robust than boronic acids.[3]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable and can be slowly hydrolyzed under the reaction conditions to release the boronic acid, minimizing its concentration and thus its degradation.[3]
-
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can minimize protodeboronation.[2]
-
Optimize Reaction Conditions: Minimizing the reaction temperature and time can help reduce the extent of boronic acid degradation.[2]
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of a Suzuki Coupling Reaction
| Entry | Base (equiv.) | Solvent | Yield (%) | Reference |
| 1 | K₃PO₄ (2.0) | 1,4-Dioxane | 60 | [6] |
| 2 | K₃PO₄ (2.0) | Toluene | 40 | [6] |
| 3 | K₃PO₄ (2.0) | Acetonitrile | 36 | [6] |
| 4 | Cs₂CO₃ (2.0) | Toluene | 80 | [6] |
| 5 | K₃PO₄ (2.0) | Toluene | 70 | [6] |
| 6 | K₃PO₄ (2.0) | DMF | 20 | [6] |
| 7 | K₃PO₄ (2.0) | 1,4-Dioxane | 15 | [6] |
| 8 | Na₂CO₃ | EtOH/water | 98 | [11] |
Note: The yields presented are from a study on a substituted bromophenyl pyrimidine and may not be directly transferable but indicate trends in reactivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrimidine Derivative
This protocol is a general starting point and may require optimization for this compound specifically.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if separate, the ligand.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.[1][6]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Key parameters influencing the yield of a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-Bromopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 4-bromopyrimidine substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNA)?
A1: this compound is an activated aryl halide, making it susceptible to nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two nitrogen atoms, facilitates nucleophilic attack. The bromine atom at the 4-position is a good leaving group. Generally, substitution occurs preferentially at the C4 position in di-substituted pyrimidines like 2,4-dichloropyrimidine, and similar reactivity is expected for this compound.[1][2]
Q2: How does the choice of nucleophile affect the reaction?
A2: The strength of the nucleophile is a critical factor. Stronger nucleophiles, such as thiolates and alkoxides, will react more readily than their neutral counterparts (thiols and alcohols). For weaker nucleophiles like amines, the addition of a non-nucleophilic base is often necessary to increase their reactivity by in situ deprotonation.[1][3]
Q3: What are the typical solvents and bases used for these reactions?
A3: The choice of solvent and base is crucial for reaction success.
-
Solvents : Polar aprotic solvents like DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), and 1,4-dioxane (B91453) are commonly used as they can solvate the intermediate Meisenheimer complex.[4][5] Alcohols can also be used, particularly when they are also the nucleophile.
-
Bases : Non-nucleophilic bases are preferred to avoid competing reactions. Common choices include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and diisopropylethylamine (DIPEA).[1][3] For reactions involving alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be needed to generate the more reactive alkoxide.
Q4: My reaction is not proceeding. What are the likely causes?
A4: A lack of reactivity can stem from several factors:
-
Insufficiently activated ring : The pyrimidine ring may not be electron-deficient enough for your specific nucleophile. Consider if additional electron-withdrawing groups are present or could be added.[3]
-
Weak nucleophile : If your nucleophile is too weak, consider using a stronger one or adding a base to increase its nucleophilicity.[1][3]
-
Low temperature : SₙAr reactions often require heat. Gradually increasing the reaction temperature, for example to 80-140 °C, can facilitate the reaction.[1][3]
-
Poor leaving group : While bromide is a good leaving group, for certain SₙAr reactions, fluoride (B91410) can be more reactive.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the substitution of this compound.
Issue 1: Low to No Product Yield
If you are experiencing low or no yield, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low-yielding reactions.
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate side reactions.
| Side Product | Potential Cause | Suggested Solution |
| Di-substituted product | The nucleophile is reacting at another position on the pyrimidine ring or a di-substituted starting material is present. For dihalopyrimidines, multiple substitutions can occur. | Use a stoichiometric amount (or a slight excess) of the nucleophile.[3] Add the nucleophile slowly to the reaction mixture to favor mono-substitution.[3] |
| Hydrolysis product | Presence of water in the reaction mixture, leading to the formation of a hydroxypyrimidine. | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] |
| Solvolysis product | The solvent (e.g., an alcohol) is acting as a nucleophile. | Use a non-nucleophilic solvent.[1] If an alcohol is the desired solvent and nucleophile, it should be the limiting reagent if possible. |
| Degradation | The reaction conditions (high temperature or strong base) are too harsh, causing the pyrimidine ring to open or decompose. | Reduce the reaction temperature and monitor for a longer period.[3] Use a milder base.[1][3] |
Experimental Protocols
General Workflow for Nucleophilic Aromatic Substitution
The following diagram outlines a typical experimental workflow for the substitution of this compound.
Caption: General experimental workflow for SₙAr reactions.
Protocol 1: Substitution with an Amine
This protocol describes the reaction of this compound with a primary or secondary amine.
-
Reagents & Setup : To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695) or DMF), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as DIPEA (1.5-2.0 eq.).
-
Reaction : Heat the mixture to a temperature between 80-120 °C.
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up : After cooling to room temperature, perform an aqueous work-up. This usually involves adding water and extracting the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Substitution with a Thiol
This protocol details the formation of a 4-(alkyl/arylthio)pyrimidine.
-
Thiolate Preparation : Prepare the thiolate by dissolving the thiol (1.1 eq.) in a solution of a base (1.1 eq., e.g., NaH or K₂CO₃) in the chosen solvent at room temperature.
-
Reaction : Add the this compound (1.0 eq.) to the thiolate solution.
-
Monitoring : Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up : Once complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Purification : Dry, concentrate, and purify the crude product by column chromatography.
Protocol 3: Substitution with an Alcohol
This protocol describes the synthesis of 4-alkoxypyrimidines.
-
Alkoxide Generation : In situ generate the alkoxide by carefully adding a base (1.1 eq., e.g., NaH) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 eq.) in the solvent before adding the base.
-
Reaction : Add the this compound (1.0 eq.) to the alkoxide solution.
-
Monitoring : Stir the reaction at the appropriate temperature (from room temperature to reflux) for 1-24 hours, monitoring its progress.
-
Work-up and Purification : Follow the standard procedures for aqueous work-up, extraction, drying, and purification as described in the previous protocols.
Quantitative Data Summary
The following table summarizes reaction conditions for related substitution and coupling reactions, which can serve as a starting point for optimizing your this compound reaction.
| Substrate | Nucleophile/Reagent | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 5-Bromopyrimidine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | - | - | 25-60 |
Table adapted from Suzuki-Miyaura coupling data, which provides useful insights into conditions for C-C bond formation from bromopyrimidines.[4][6]
References
side product formation in 4-Bromopyrimidine reactions and solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side product formation in reactions involving 4-bromopyrimidine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1: I am trying to perform a nucleophilic aromatic substitution on this compound with an amine, but I am observing a significant amount of 4-hydroxypyrimidine (B43898) as a byproduct. What is causing this and how can I prevent it?
A1: The formation of 4-hydroxypyrimidine (also known as pyrimidin-4-one) is a common issue arising from the hydrolysis of this compound. This side reaction is often promoted by the presence of water in the reaction mixture and can be exacerbated by basic conditions and elevated temperatures.
Troubleshooting Workflow for Hydrolysis:
Caption: Troubleshooting workflow for minimizing hydrolysis of this compound.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all reagents, especially amines and bases, are free of water. Drying agents can be used where appropriate.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to minimize atmospheric moisture from entering the reaction vessel.
-
Temperature Control: If the reaction allows, consider running it at a lower temperature to reduce the rate of hydrolysis.
-
Choice of Base: Use a non-hydroxide base to minimize the presence of water.
II. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q2: In my Suzuki-Miyaura coupling reaction with this compound, I am observing a significant amount of pyrimidine as a byproduct. What is causing this dehalogenation?
A2: The formation of pyrimidine is due to a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions and is often attributed to the formation of palladium-hydride species.
Potential Sources of Palladium-Hydrides and Solutions:
| Source of Hydride | Recommended Solutions |
| Bases | Use weaker, non-alkoxide bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases (e.g., NaOtBu, KOtBu) which can undergo β-hydride elimination. |
| Solvents | Use anhydrous, aprotic solvents. Avoid protic solvents like alcohols. Ensure solvents like DMF are anhydrous, as water can promote hydride formation.[1] |
| Reagents | Use high-purity boronic acids that are free from borane (B79455) (B-H) species. |
Troubleshooting Diagram for Dehalogenation:
Caption: Key factors and solutions for mitigating dehalogenation in cross-coupling reactions.
Q3: I am getting a significant amount of a bi-pyrimidine byproduct in my Suzuki coupling reaction. What is this and how can I minimize it?
A3: The formation of a bi-pyrimidine is due to a homo-coupling side reaction, where two molecules of this compound couple with each other. This can be promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.
Strategies to Minimize Homo-Coupling:
| Strategy | Details |
| Degassing | Thoroughly degas the reaction mixture and solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. |
| Control Stoichiometry | Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homo-coupling of the boronic acid, but ensuring the desired cross-coupling is favored is key.[2] |
| Catalyst and Ligand Choice | The choice of palladium precursor and ligand can influence the rate of homo-coupling versus the desired cross-coupling. Screening different catalyst systems may be beneficial. |
| Reducing Agents | In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homo-coupling. |
Q4: My Buchwald-Hartwig amination of this compound is giving low yields and multiple byproducts. What are the critical parameters to optimize?
A4: The Buchwald-Hartwig amination is sensitive to several factors. The choice of catalyst, ligand, base, and solvent are all crucial for a successful reaction.
Key Optimization Parameters for Buchwald-Hartwig Amination:
| Parameter | Recommendations and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.[3][4] |
| Ligand | Bulky, electron-rich phosphine ligands are generally preferred. For challenging substrates, consider ligands like XPhos, SPhos, or RuPhos. BINAP and Xantphos are also effective options.[3][4][5] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.[3][6] |
| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[3][6] |
| Temperature | Reactions are often run at elevated temperatures (80-120 °C).[3] |
Logical Flow for Buchwald-Hartwig Optimization:
Caption: A stepwise approach to optimizing Buchwald-Hartwig amination reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[7]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general framework and may need to be optimized for specific amines.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.08 equiv.).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory and with all necessary safety precautions in place.
References
- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Bromopyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound derivatives?
A1: The two most common and effective purification techniques for solid organic compounds like this compound derivatives are recrystallization and flash column chromatography.[1] Recrystallization is ideal for removing impurities with different solubility profiles from the target compound.[2] Flash chromatography is used to separate compounds based on their differential partitioning between a stationary phase (like silica (B1680970) gel) and a mobile phase.[3] The choice between them depends on the nature and quantity of the impurities.[1]
Q2: What are the likely impurities in my crude this compound derivative sample?
A2: Impurities typically originate from the synthetic process. Depending on the specific reaction, potential impurities can include unreacted starting materials, partially reacted intermediates, by-products from side reactions, and residual solvents.[4][5] For instance, if the synthesis involves the hydrolysis of a precursor, the corresponding carboxylic acid could be a potential impurity.[4] It is crucial to understand the reaction pathway to anticipate likely contaminants.
Q3: How can I identify the impurities present in my sample before and after purification?
A3: Several analytical techniques can be used for impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the number of components in your sample. A single spot suggests a likely pure compound, while multiple spots indicate impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for quantitative analysis that provides high resolution and sensitivity, allowing for the detection and quantification of impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of your desired compound and identifying any proton-containing impurities or residual solvents.[6]
-
Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS), this technique helps in identifying the molecular weights of impurities, providing clues to their structures.[6][7]
Q4: How should I properly store this compound derivatives?
A4: While specific data for all derivatives is not available, related compounds like 4-bromopyridine (B75155) hydrochloride are known to be sensitive to air and moisture.[8] Therefore, it is recommended to store this compound derivatives in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated to prevent degradation.[8]
Purification Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Recrystallization Troubleshooting
Problem 1: My compound is "oiling out" instead of forming crystals.
-
Possible Cause: The cooling process is too rapid, or the concentration of impurities is high, depressing the melting point of the mixture.[4][9]
-
Suggested Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool much more slowly. If impurities are the suspected cause, consider a pre-purification step like an acid-base extraction or a quick filtration through a small plug of silica gel.[4][9]
Problem 2: No crystals are forming, even after the solution has cooled.
-
Possible Cause: The solution is not supersaturated, which can happen if too much solvent was used.[4][9]
-
Suggested Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod to create nucleation sites.[9] If available, add a single seed crystal of the pure compound.[9] If these methods fail, reduce the solvent volume by gentle evaporation and allow the concentrated solution to cool again.[9] Placing the flask in an ice bath can also help to decrease solubility and promote crystallization.[4]
Problem 3: The recrystallized product is still impure.
-
Possible Cause: An impurity has very similar solubility properties to the desired product, leading to co-crystallization.[4]
-
Suggested Solution: Perform a second recrystallization, potentially using a different solvent or solvent system.[4] If an acidic or basic impurity is suspected, an acid-base liquid-liquid extraction can be performed before recrystallization to remove it.[4]
Problem 4: The recovery yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used during the dissolution step, causing a significant amount of the product to remain in the mother liquor even after cooling.[4]
-
Suggested Solution: To improve the overall yield, you can concentrate the mother liquor by evaporating a portion of the solvent and cooling it again to obtain a second crop of crystals.[9] Note that this second crop may be less pure than the first.
Data Presentation
Table 1: Common Solvent Systems for Recrystallization of Pyridine/Pyrimidine Derivatives. Data is based on analogous compounds and serves as a starting point for solvent screening.
| Solvent System | Compound Polarity Suitability | Notes |
| Ethanol | Polar | A good starting point for many polar heterocyclic compounds.[1][9] |
| Toluene | Non-polar | Often a good choice for aromatic, less polar compounds.[1] |
| Ethanol / Water | Polar | Water acts as an anti-solvent, which can improve crystal yield for compounds soluble in ethanol.[10] |
| Ethyl Acetate / Hexane (B92381) | Intermediate Polarity | A versatile system where hexane is the anti-solvent; good for compounds that are too soluble in pure ethyl acetate.[10] |
| Methanol (B129727) / Water | Polar | Similar to ethanol/water, effective for polar compounds.[9] |
Table 2: Comparison of Analytical Methods for Purity Assessment.
| Method | Principle | Key Advantages | Use Case |
| TLC | Differential partitioning between a stationary and mobile phase on a plate.[6] | Rapid, inexpensive, and requires minimal sample.[6] | Monitoring reaction progress and a quick preliminary purity check.[6] |
| HPLC | High-resolution separation based on partitioning between a stationary column and a liquid mobile phase.[6] | High sensitivity, excellent for quantitative analysis of non-volatile or thermally sensitive compounds.[6][7] | Accurate quantitative purity determination and impurity profiling.[7] |
| ¹H NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[6] | Provides detailed structural information and can be used for quantitative analysis of proton-containing impurities.[6] | Confirming the structure of the final product and identifying/quantifying impurities and residual solvents.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Ethanol or methanol are often good starting points for polar pyridinic compounds.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solvent boils.[4]
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[4]
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel as the stationary phase. The amount of silica should be roughly 50-100 times the weight of the crude sample.
-
Mobile Phase (Eluent) Selection: Select a solvent system (e.g., ethyl acetate/hexane) that provides a good separation of your compound from its impurities on a TLC plate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[11]
-
Sample Loading: Dissolve the crude this compound derivative in a minimum amount of a suitable solvent. This solution is then carefully added to the top of the silica gel column.[12]
-
Elution: Pass the eluent through the column under positive pressure (e.g., using compressed air). The components of the mixture will travel down the column at different rates.[1]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks as it exits the column.[1][12]
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure desired compound.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[1]
Visualizations
Caption: General workflow for the purification and validation of this compound derivatives.
Caption: A decision tree for troubleshooting common issues in recrystallization experiments.
Caption: Step-by-step workflow for purification using flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. openaccesspub.org [openaccesspub.org]
- 4. benchchem.com [benchchem.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in Reactions of 4-Bromopyrimidine
Welcome to the technical support center for improving the regioselectivity of reactions with 4-bromopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the functionalization of this versatile heterocyclic building block.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor C4/C2 Regioselectivity in Suzuki-Miyaura Coupling
Problem: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a mixture of C4 and C2-arylated products, or the reaction is favoring the undesired isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand | The choice of palladium catalyst and phosphine (B1218219) ligand is critical for controlling regioselectivity. For C4-selectivity, standard catalysts like Pd(PPh₃)₄ may be sufficient. To enhance selectivity or target the less favored C2 position, consider screening more specialized ligands. Bulky, electron-rich biarylphosphine ligands (e.g., from the Buchwald family like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can significantly influence the outcome. |
| Inappropriate Base or Solvent | The base and solvent system can dramatically affect the catalytic cycle and, consequently, the regioselectivity. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane (B91453), toluene (B28343), DMF). For instance, in some systems, ligand-free "Jeffery" conditions using a phase-transfer catalyst like NBu₄Br can afford excellent C4 selectivity. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. Conversely, some catalyst systems may require higher temperatures to achieve good conversion, so optimization is key. |
| Steric Hindrance | If your arylboronic acid is sterically hindered, it may favor reaction at the more accessible C4 position. If C2 substitution is desired, a less bulky boronic acid or a catalyst system known to favor the C2 position may be necessary. |
Issue 2: Low Regioselectivity in Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is yielding a difficult-to-separate mixture of C4 and C2 isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ligand Choice | The ligand is paramount in determining the regioselectivity of Buchwald-Hartwig aminations. Highly hindered and electron-rich biaryl phosphine ligands are generally preferred. A comparative screening of ligands like XPhos, RuPhos, and BrettPhos is recommended, as their performance can be substrate-dependent.[1][2][3][4] For example, RuPhos is often effective for coupling secondary amines, while BrettPhos can be advantageous for primary amines.[1][3][4] |
| Base Selection | Strong, non-nucleophilic bases are typically used. The choice between NaOt-Bu, KOt-Bu, and LiHMDS can influence the reaction rate and selectivity. For instance, LiHMDS has been shown to strongly favor the C4 isomer in the amination of related 2,4-dichloropyrimidines. |
| Solvent Polarity | The choice of solvent (e.g., toluene, dioxane, THF) can impact the solubility of the catalytic species and the transition state energies, thereby affecting regioselectivity. Anhydrous, degassed solvents are crucial for optimal catalyst performance. |
| Amine Nucleophile Structure | The steric bulk and electronics of the amine nucleophile can play a role. Very bulky amines may show a higher preference for the sterically less hindered C4 position. |
Issue 3: Unexpected Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: I am performing a nucleophilic aromatic substitution (SNAr) on a substituted this compound, and the nucleophile is attacking the unexpected position.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Electronic Effects of Substituents | The inherent C4-selectivity of nucleophilic attack on the pyrimidine (B1678525) ring can be overridden by other substituents. An electron-donating group (EDG) at the C6 position can activate the C2 position for nucleophilic attack. Conversely, an electron-withdrawing group (EWG) at the C5 position generally enhances the preference for C4 substitution. |
| Solvent Effects | Polar aprotic solvents like DMF, DMSO, or NMP are generally recommended for SNAr reactions as they effectively solvate the cation but not the nucleophile, enhancing its reactivity.[5] Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[5] |
| Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[5] However, at higher temperatures, thermodynamic products may be favored over kinetic products, potentially altering the regioselectivity. It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed. |
| Nature of the Nucleophile | The "hardness" or "softness" of the nucleophile, as well as its steric bulk, can influence the site of attack, especially when electronic factors make the C2 and C4 positions electronically similar. |
Frequently Asked Questions (FAQs)
Q1: What is the inherent regiochemical preference for reactions on the this compound ring?
A1: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. In nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions, the C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[5][6] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto one of the nitrogen atoms when the attack occurs at C4 or C6.
Q2: How can I favor C2-selectivity in cross-coupling reactions?
A2: Achieving C2-selectivity often requires overriding the intrinsic preference for C4. This can be accomplished by careful selection of the catalyst system. For instance, in the C-S coupling of 2,4-dichloropyrimidines, bulky N-heterocyclic carbene (NHC) ligands on palladium have been shown to uniquely favor C2-selectivity.[7] The choice of ligand and reaction conditions can alter the mechanism or the relative energies of the transition states, leading to the "unconventional" regioselectivity.
Q3: Which phosphine ligand is best for Buchwald-Hartwig amination: XPhos, RuPhos, or BrettPhos?
A3: There is no single "best" ligand, as the optimal choice depends on the specific amine and aryl halide substrates. However, these bulky, electron-rich biaryl phosphine ligands are excellent starting points for optimization.[1][2][3][4]
-
XPhos is a very general and highly active ligand for a broad range of substrates.
-
RuPhos is often particularly effective for sterically demanding couplings and reactions involving secondary amines.[3][4]
-
BrettPhos has shown excellent performance in the monoarylation of primary amines and for challenging substrates like aryl mesylates.[3][4] A head-to-head comparison for your specific this compound substrate is the most reliable way to determine the best ligand.
Q4: Does the choice of base matter in Suzuki-Miyaura coupling?
A4: Yes, the base is a critical component of the Suzuki-Miyaura catalytic cycle. It is involved in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The strength and nature of the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOAc) can significantly impact the reaction rate and yield. The optimal base often depends on the solvent and the specific substrates being coupled.[8][9]
Q5: Can additives improve the regioselectivity of Stille couplings?
A5: Yes, additives can have a significant effect on Stille couplings. Copper(I) salts, such as CuI, are known to accelerate the transmetalation step, which can sometimes improve selectivity and yields, particularly with less reactive organostannanes. Lithium chloride (LiCl) is another common additive that can facilitate the reaction by breaking up tin aggregates and forming more reactive organostannate species.
Quantitative Data Summary
The following tables summarize quantitative data on the regioselectivity of various reactions. Note that some data is from closely related dihalopyrimidine systems, which provide a strong predictive framework for this compound.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyrimidines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Ratio | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K₃PO₄ | Dioxane/H₂O | 100 | 10.4 : 1 | |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) | Na₂CO₃ | Dioxane | 100 | >99 : 1 | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | C4 selective |
Table 2: Regioselectivity in C-S Coupling of 2,4-Dichloropyrimidine
| Thiol Nucleophile | Catalyst/Precatalyst | Base | Solvent | Temp (°C) | C2:C4 Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Octanethiol | (η³-1-tBu-allyl)PdCl(IPent) | NaOtBu | Toluene | 23 | >50 : 1 |[7] | | 1-Octanethiol | Pd-PEPPSI-IPent | NaOtBu | Toluene | 23 | 1 : 22 |[7] | | Thiophenol | (η³-1-tBu-allyl)PdCl(IPent) | NaOtBu | Toluene | 50 | >50 : 1 |[7] | | 4-Nitrothiophenol | (η³-1-tBu-allyl)PdCl(IPent) | NaOtBu | Toluene | 50 | 1 : 2.7 |[7] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is a representative example for the C4-arylation of a this compound derivative.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add the this compound derivative (0.986 mmol), arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and Pd(PPh₃)₄ (0.05 mmol).[8]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (6 mL) and degassed water (1.5 mL) via syringe.[8]
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (or other biaryl phosphine ligand) (0.02-0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add the this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene followed by the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative example for the reaction of this compound with an amine nucleophile.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
K₂CO₃, anhydrous (2.0 - 3.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry round-bottom flask, combine the this compound, amine nucleophile, and anhydrous K₂CO₃.
-
Add anhydrous DMF to create a stirrable suspension.
-
Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Cool the mixture to room temperature and pour it into ice-water, stirring for 15-30 minutes.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors influencing the C4 vs. C2 regioselectivity in reactions of this compound.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Deactivation in 4-Bromopyrimidine Cross-Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting for catalyst deactivation issues encountered during 4-bromopyrimidine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound sluggish or failing completely?
A1: Low reactivity in cross-coupling reactions involving this compound is frequently linked to catalyst deactivation. The nitrogen atoms in the pyrimidine (B1678525) ring can coordinate with the palladium catalyst, effectively poisoning it and removing it from the catalytic cycle.[1][2] Other common issues include the use of suboptimal ligands, bases, or solvents, as well as the presence of impurities in the starting materials.[1]
Q2: How does the position of the bromine atom on the pyrimidine ring affect the reaction?
A2: The reactivity of halopyrimidines is highly dependent on the halogen's position. Generally, the order of reactivity is 4- > 2- > 5-halopyrimidine.[1] The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, particularly at the C2 and C4 positions.[1] The C5 position is less activated and can present more of a challenge.[1]
Q3: Can the nitrogen atoms in the pyrimidine ring significantly inhibit the catalyst?
A3: Yes, the lone pair of electrons on the pyrimidine's nitrogen atoms can act as ligands for the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, representing a primary mechanism of catalyst deactivation in these reactions.[1][3]
Q4: What is "palladium black," and how can I prevent its formation?
A4: Palladium black is a finely divided, catalytically inactive form of palladium metal that precipitates from the reaction mixture, indicating catalyst decomposition.[1] Its formation can be triggered by an overly rapid reduction of the Pd(II) precatalyst to Pd(0) or by the instability of the active catalytic species. The use of bulky, electron-rich phosphine (B1218219) ligands can help stabilize the palladium catalyst and prevent the formation of palladium black.[1]
Q5: Are there specific cross-coupling reactions that are more prone to catalyst deactivation with this compound?
A5: While catalyst deactivation is a general concern, reactions that are sensitive to catalyst poisoning, such as the Buchwald-Hartwig amination, can be particularly challenging. The tight binding of amines, especially ammonia, to palladium complexes can exacerbate deactivation issues.[4] Suzuki-Miyaura, Sonogashira, and Heck couplings also have their unique sensitivities to reaction conditions and substrate impurities that can lead to catalyst deactivation.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Poisoning by Pyrimidine Nitrogen | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[2] | Bulky ligands shield the palladium center, sterically hindering coordination with the pyrimidine nitrogen and promoting the desired catalytic cycle.[2] |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane, THF).[1] | The choice of base and solvent is critical for catalyst stability and reactivity. Strong bases can sometimes promote catalyst degradation, and residual water or oxygen can deactivate the catalyst.[1] |
| Poor Quality Reagents | Purify starting materials. For Suzuki reactions, use fresh, high-quality boronic acids or more stable boronate esters (e.g., pinacol (B44631) esters).[1] | Impurities in the this compound or coupling partner can act as catalyst poisons. Boronic acids are susceptible to protodeboronation.[1] |
| Catalyst Decomposition (Palladium Black) | Lower the reaction temperature. Ensure a strictly inert atmosphere.[1] | Higher temperatures can accelerate catalyst decomposition. Oxygen can lead to the formation of palladium oxides, which can precipitate as palladium black.[1][5] |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Action | Rationale |
| Homocoupling of Coupling Partners | Ensure rigorous degassing of all solvents and reagents. Consider lowering the catalyst loading.[1] | Oxygen contamination can promote the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions.[1][6] |
| Hydrodehalogenation (Loss of Bromine) | Screen different bases; stronger bases may promote this side reaction. Use bulky, electron-rich ligands.[6] | The base can sometimes act as a hydride source. Efficient ligands promote the desired cross-coupling pathway over competing dehalogenation.[6] |
Data Presentation
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good |
| 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (3) | KF (3) | Dioxane | 100 | 12-24 | 74-82 |
| Phenylboronic acid | Pd(OAc)₂ (2) | P(tBu)₃ (3) | K₃PO₄ (3) | Toluene | 100 | 24 | High |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High[7] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | Good[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).[7]
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene), followed by the amine (1.1-1.5 equiv) and the base (e.g., NaOtBu, 1.5 equiv).[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: Catalyst deactivation pathways in this compound cross-coupling.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Key factors influencing reaction success or failure.
References
Technical Support Center: Managing 4-Bromopyrimidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 4-Bromopyrimidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is its hygroscopic nature a concern?
A1: this compound hydrochloride is a white crystalline solid used as a coupling reagent and precursor in organic synthesis.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1][3][4] This can lead to clumping, deliquescence (dissolving in absorbed water), and potential degradation, which can negatively impact its chemical properties, reactivity, and weighing accuracy in experiments.[3][5]
Q2: How should I store this compound hydrochloride to minimize moisture absorption?
A2: It should be stored in a cool, dry place, ideally at -20°C, in a tightly sealed container to prevent exposure to air and humidity.[2] For enhanced protection, consider placing the primary container inside a larger, sealed container with a desiccant, such as silica (B1680970) gel pouches.[6] Sealing the container with parafilm can also provide an additional barrier against moisture.[6]
Q3: The material has formed clumps. Can I still use it?
A3: Clumping is an indication of moisture absorption.[7] While you can break up the clumps with a spatula, the material's properties may be compromised.[3] For reactions sensitive to stoichiometry or water content, it is advisable to dry the compound before use or use a fresh, unopened batch.
Q4: My reaction yield is low when using this compound hydrochloride. Could its hygroscopic nature be the cause?
A4: Yes, this is a common issue with hygroscopic reagents.[7] Absorbed water can interfere with many chemical reactions, particularly those that require anhydrous conditions. The moisture can quench reagents or catalyze unwanted side reactions.[7]
Q5: How can I dry this compound hydrochloride that has been exposed to moisture?
A5: You can dry the compound by heating it gently in a vacuum oven.[3][8] However, be cautious as excessive heat can cause decomposition.[3] It is crucial to consult the material's safety data sheet (MSDS) for its decomposition temperature, which is approximately 270°C.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound hydrochloride.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent weighing results | The compound is absorbing moisture from the air during weighing. | Weigh the compound quickly in a low-humidity environment, such as a glovebox or under a stream of inert gas.[7] |
| Compound appears wet or has deliquesced | Significant moisture absorption due to improper storage or prolonged exposure to a humid environment. | The compound is likely compromised. It is best to discard it and use a fresh supply. If this is not possible, attempt to dry a small amount under high vacuum and re-test its purity. |
| Low or no reactivity in a moisture-sensitive reaction | Absorbed water is interfering with the reaction. | Ensure all glassware is thoroughly dried before use.[7][9] Use anhydrous solvents and handle the this compound hydrochloride under an inert atmosphere.[7] Consider drying the compound immediately before use. |
| Formation of unexpected byproducts | The presence of water may be promoting side reactions. | Review the reaction mechanism to identify potential water-mediated side reactions. Stricter adherence to anhydrous techniques is necessary. |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound Hydrochloride
-
Preparation: Whenever possible, perform these steps in a glovebox with a dry, inert atmosphere.[7] If a glovebox is unavailable, work quickly and efficiently to minimize air exposure.
-
Equilibration: Allow the sealed container of this compound hydrochloride to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Weighing: Tare a clean, dry weighing vessel. Quickly transfer the desired amount of the compound to the vessel and immediately reseal the main container.
-
Transfer: Promptly transfer the weighed compound to the reaction vessel.
Protocol 2: Drying this compound Hydrochloride in a Vacuum Oven
-
Preparation: Place a thin layer of the clumped or potentially damp this compound hydrochloride in a clean, dry, and vacuum-rated glass dish.
-
Drying: Place the dish in a vacuum oven and slowly apply a vacuum.
-
Heating: Gently heat the oven to a temperature well below the compound's decomposition point (e.g., 50-60°C).
-
Duration: Dry for several hours, or until the material appears to be a fine, free-flowing powder.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum before releasing the vacuum with a dry, inert gas like nitrogen or argon.
-
Storage: Immediately transfer the dried compound to a desiccator or a tightly sealed container stored in a dry environment.
Visualizations
Caption: A streamlined workflow for handling this compound hydrochloride.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Bromopyridine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tutorchase.com [tutorchase.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Homocoupling Byproducts with 4-Bromopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling byproducts during cross-coupling reactions with 4-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the coupling partner (e.g., boronic acid in Suzuki coupling, organostannane in Stille coupling, or alkyne in Sonogashira coupling) react with each other, or two molecules of this compound react together. This leads to the formation of undesired symmetrical biaryl, bistannane, or diyne byproducts, which reduces the yield of the desired cross-coupled product and complicates purification.
Q2: What are the primary causes of homocoupling with this compound?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative coupling of the organometallic reagents, particularly in Suzuki and Sonogashira reactions.[1]
-
Catalyst Deactivation/Side Reactions: The nitrogen atoms in the pyrimidine (B1678525) ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[2]
-
Suboptimal Reaction Conditions: Inappropriate choice of ligand, base, solvent, or temperature can favor the homocoupling pathway over the desired cross-coupling reaction.
-
Copper Co-catalyst (in Sonogashira): The copper(I) co-catalyst, while facilitating the Sonogashira reaction, can also promote the oxidative dimerization of terminal alkynes (Glaser coupling), a form of homocoupling.[3]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The catalyst and ligand system is crucial. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often effective in minimizing homocoupling.[2][4] These ligands can stabilize the active Pd(0) species and promote the desired reductive elimination step of the cross-coupling cycle over side reactions. For pyrimidine substrates, the steric bulk of the ligand can also prevent the coordination of the pyrimidine nitrogen to the palladium center, thus avoiding catalyst inhibition.[2]
Q4: Can the reaction solvent and base influence the extent of homocoupling?
A4: Yes, the solvent and base play a critical role. A solvent system that ensures the solubility of all reactants and the catalyst is essential for efficient cross-coupling.[5] The choice of base is also critical; for instance, in Suzuki coupling, bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] The base facilitates the transmetalation step, and an optimal choice can accelerate the desired cross-coupling, thereby minimizing the time for side reactions like homocoupling to occur.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Boronic Acid in Suzuki Coupling
Possible Causes:
-
Presence of oxygen in the reaction mixture.
-
Suboptimal ligand choice.
-
Inappropriate base or solvent.
Solutions:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and the reaction mixture thoroughly before adding the catalyst. | Oxygen promotes the oxidative homocoupling of boronic acids.[1] |
| Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands. | These ligands promote the desired reductive elimination and stabilize the Pd(0) catalyst, disfavoring homocoupling pathways.[2] |
| Base | Use a suitable base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | The appropriate base can accelerate the transmetalation step, favoring the cross-coupling reaction. |
| Solvent | Use anhydrous, degassed solvents. Common choices include dioxane/water or toluene/water mixtures.[6] | Proper solvation ensures all reactants are available for the desired reaction pathway. |
Issue 2: Formation of Stannane Homocoupling Byproducts in Stille Coupling
Possible Causes:
-
Slow transmetalation step.
-
High reaction temperature.
-
Suboptimal ligand.
Solutions:
| Parameter | Recommended Action | Rationale |
| Additives | Consider the addition of a copper(I) salt (e.g., CuI) as a co-catalyst. | Copper(I) salts can act as transmetalation accelerators, promoting the desired cross-coupling over homocoupling.[7] |
| Ligand | Employ ligands that facilitate the transmetalation step. While bulky, electron-rich phosphines are often used, the optimal choice can be substrate-dependent. | The ligand influences the rate-determining transmetalation step; a faster transmetalation reduces the likelihood of homocoupling. |
| Temperature | Optimize the reaction temperature. While heating is often necessary, excessive temperatures can promote side reactions. | Finding the lowest effective temperature can help minimize byproduct formation. |
| Solvent | Use polar aprotic solvents like DMF or NMP. | These solvents can aid in the stabilization of intermediates in the catalytic cycle. |
Issue 3: Predominant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Coupling
Possible Causes:
-
Presence of oxygen.
-
High concentration of copper(I) co-catalyst.
-
Slow cross-coupling reaction rate.
Solutions:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Maintain a strictly anaerobic (oxygen-free) environment. | Oxygen is a key promoter of the oxidative dimerization of copper acetylides.[3] |
| Copper Co-catalyst | Minimize the concentration of the copper(I) co-catalyst or perform the reaction under copper-free conditions. | While copper(I) is a catalyst for the Sonogashira reaction, it is also the primary catalyst for Glaser homocoupling.[3] |
| Reaction Conditions | If using a copper co-catalyst, consider the slow addition of the terminal alkyne to the reaction mixture. | This keeps the instantaneous concentration of the copper acetylide intermediate low, disfavoring the bimolecular homocoupling reaction. |
| Catalyst System | For copper-free conditions, use a highly active palladium/ligand system to ensure a fast cross-coupling rate. | A rapid cross-coupling reaction will consume the terminal alkyne before it has a chance to undergo homocoupling. |
Data Presentation: Comparison of Optimized Conditions
The following tables provide a summary of representative optimized conditions for minimizing homocoupling in Suzuki, Stille, and Sonogashira reactions with this compound. The yields and homocoupling byproduct percentages are illustrative and based on trends for similar heteroaryl halides.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70 | ~15-20 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 8 | >90 | <5 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 6 | >95 | <2 |
Table 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
| Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₄ | None | Toluene | 110 | 24 | ~60 | ~10-15 |
| PdCl₂(PPh₃)₂ | CuI | NMP | 90 | 12 | ~85 | <5 |
| Pd₂(dba)₃ / XPhos | None | Dioxane | 100 | 10 | >90 | <3 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | ~75 | ~15-25 |
| Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 4 | ~80 | ~10-15 |
| Pd(OAc)₂ / SPhos (Copper-free) | DIPA | Toluene | 90 | 8 | >90 | <5 |
Experimental Protocols
Optimized Suzuki Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).
-
Solvent Addition: Add 5 mL of degassed 4:1 THF/H₂O.
-
Reaction: Stir the mixture at 80 °C for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Optimized Stille Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent and Solvent Addition: Add 5 mL of anhydrous, degassed dioxane, followed by tributyl(phenyl)stannane (1.1 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 10 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with diethyl ether, and wash with a saturated aqueous solution of KF to remove tin byproducts. Separate the organic layer, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Optimized Copper-Free Sonogashira Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add 5 mL of anhydrous, degassed toluene, followed by diisopropylamine (B44863) (DIPA, 2.0 mmol) and phenylacetylene (1.2 mmol).
-
Reaction: Heat the reaction mixture to 90 °C for 8 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting logic for Suzuki homocoupling.
Caption: Troubleshooting logic for Stille homocoupling.
Caption: Troubleshooting logic for Sonogashira homocoupling.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromopyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reactivity of 4-bromopyrimidine, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvents on the reactivity of this compound in SNAr reactions?
A1: The choice of solvent significantly influences the rate of SNAr reactions with this compound. The reaction proceeds through a polar, negatively charged intermediate (Meisenheimer complex). The solvent's ability to stabilize this transition state is a key factor in determining the reaction rate. Generally, polar aprotic solvents are recommended as they can effectively dissolve the reactants and stabilize the charged intermediate without strongly solvating the nucleophile.
Q2: Which solvents are recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are generally recommended for nucleophilic substitution of bromopyrimidines.[1] These solvents enhance the reaction rate by stabilizing the polar transition state.
Q3: Why are polar protic solvents like ethanol (B145695) or water generally not recommended?
A3: Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the reaction rate.[1] This deactivation of the nucleophile often leads to significantly slower reaction rates compared to polar aprotic solvents.
Q4: How does the reactivity of this compound compare to other halopyrimidines?
A4: For SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile. A more electronegative halogen makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] However, in some contexts, the bromo-analogue can exhibit faster reaction rates than the chloro-analogue due to the better leaving group ability of bromide.[1]
Q5: My reaction is very slow or not proceeding. What should I check first?
A5: If your reaction is not proceeding as expected, consider the following:
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent. If your nucleophile is not very reactive, a more polar solvent like DMSO might be beneficial.
-
Temperature: SNAr reactions often require heating. Consider increasing the reaction temperature, for instance, to 80-140 °C.[1]
-
Nucleophile Strength: If you are using a weak nucleophile, consider using a stronger one or adding a non-nucleophilic base to increase its reactivity in situ.[1]
-
Moisture: Ensure your reaction is conducted under anhydrous conditions, as water can deactivate the nucleophile and potentially lead to side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion of this compound | Inappropriate solvent: Use of a nonpolar or polar protic solvent. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to better stabilize the reaction intermediate.[1] |
| Low reaction temperature: The activation energy for the reaction has not been overcome. | Increase the reaction temperature, typically in the range of 80-120 °C, and monitor the reaction by TLC or LC-MS.[1] | |
| Poor solubility of reactants: The this compound or the nucleophile is not fully dissolved in the chosen solvent. | If solubility is an issue, consider a solvent in which both reactants are more soluble, such as DMF or DMSO. For hydrochloride salts of nucleophiles, solubility in organic solvents can be poor.[2] | |
| Weak nucleophile: The nucleophile is not sufficiently reactive to attack the pyrimidine (B1678525) ring. | Use a stronger nucleophile or add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile in situ, thereby increasing its reactivity.[1] | |
| Formation of side products | Reaction with a protic solvent: If using a protic solvent like an alcohol, it may act as a nucleophile, leading to alkoxy-pyrimidine byproducts. | Use a polar aprotic solvent to prevent the solvent from participating in the reaction.[3] |
| Decomposition of starting material or product: High reaction temperatures can sometimes lead to decomposition. | Reduce the reaction temperature and monitor the reaction for a longer period. If thermal decomposition is still an issue, a catalyst might allow the reaction to proceed at a lower temperature.[1] | |
| Difficulty in product isolation/purification | High-boiling point solvent: Solvents like DMF and DMSO can be difficult to remove during workup. | After the reaction, pour the mixture into ice-water and extract the product with a lower-boiling organic solvent like ethyl acetate (B1210297) or dichloromethane.[1] |
| Product is an oil and does not solidify: Residual high-boiling solvent or impurities may be present. | Attempt to remove the solvent under high vacuum. If impurities are the issue, consider purification by column chromatography or recrystallization from a suitable solvent system.[4] |
Data Presentation
Table 1: Relative Rates of Reaction of 2-Chloropyrimidine (B141910) with Hydroxide in Various Solvents
| Solvent | Solvent Type | Relative Rate Constant (k_rel) |
| DMSO | Polar Aprotic | Very High |
| DMF | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | Moderate |
| Ethanol | Polar Protic | Low |
| Ethanol/Water | Polar Protic | Very Low |
Note: This data is illustrative and based on general principles of SNAr on halopyrimidines. Actual rates will vary depending on the specific nucleophile, temperature, and concentrations.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound
This protocol provides a general method for the reaction of this compound with an amine nucleophile in a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (typically a 0.1 to 0.5 M solution with respect to the this compound).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 15-30 minutes.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Comparative Kinetic Study of Solvent Effects by HPLC Monitoring
This protocol outlines a method to compare the reaction rates of this compound with a nucleophile (e.g., piperidine) in different solvents.
Materials:
-
This compound
-
Solvents to be tested (e.g., DMF, DMSO, Acetonitrile, Ethanol - all HPLC grade and anhydrous)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct retention time, like naphthalene)
-
HPLC system with a UV detector
-
Thermostated reaction vessels
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard in each solvent to be tested.
-
Prepare a separate stock solution of piperidine in each solvent.
-
-
Reaction Setup:
-
In a thermostated vessel at a constant temperature (e.g., 50 °C), place a known volume of the this compound/internal standard stock solution.
-
Initiate the reaction by adding a known volume of the piperidine stock solution. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a cold mobile phase mixture to stop the reaction and prepare it for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) that provides good separation of this compound, the product, and the internal standard.[5]
-
Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.
-
-
Data Analysis:
-
For each time point, determine the peak areas of this compound and the internal standard.
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants obtained in the different solvents.
-
Visualizations
References
- 1. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction [organic-chemistry.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
4-Bromopyrimidine vs 4-Chloropyrimidine reactivity in SNAr reactions
A Comparative Guide to the Reactivity of 4-Bromopyrimidine and 4-Chloropyrimidine (B154816) in SNAr Reactions
For researchers and professionals in drug development and synthetic chemistry, halopyrimidines are crucial building blocks. Their utility is largely defined by their reactivity in nucleophilic aromatic substitution (SNAr) reactions. A frequent question is the choice between a chloro or bromo substituent at the 4-position of the pyrimidine (B1678525) ring. This guide provides an objective comparison of their reactivity, supported by established chemical principles and data from related systems.
General Principles of SNAr Reactivity
Nucleophilic aromatic substitution reactions typically proceed via a two-step addition-elimination mechanism. The first and often rate-determining step is the attack of the nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring.
The general order of leaving group ability for halogens in SNAr reactions is often inverted compared to SN2 reactions, following the trend: F > Cl ≥ Br > I.[1][2][3] This is because the reaction rate is primarily dictated by the stability of the Meisenheimer complex and the electrophilicity of the carbon atom being attacked. A more electronegative halogen atom makes the carbon to which it is attached more electron-poor and thus more susceptible to nucleophilic attack.[1]
On the pyrimidine ring, nucleophilic attack is generally favored at the C4 (and C2) position. This preference is due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atoms of the ring, which provides significant stabilization.[4][5]
4-Chloropyrimidine vs. This compound: A Reactivity Comparison
Based on the fundamental principles of the SNAr mechanism, 4-chloropyrimidine is generally expected to be slightly more reactive than this compound . The higher electronegativity of chlorine compared to bromine makes the C4 carbon of 4-chloropyrimidine more electrophilic, thus accelerating the initial, rate-determining nucleophilic attack.
While the difference in reactivity between chloro and bromo derivatives in SNAr is often less pronounced than that between fluoro and chloro derivatives, the trend generally holds. Several studies on activated aromatic systems have found the reactivity order to be Ar-F >> Ar-Cl ~ Ar-Br.[6] For practical purposes in many synthetic applications, their reactivity can be considered comparable, with 4-chloropyrimidine holding a slight kinetic advantage.
Data Summary
Direct, side-by-side kinetic data for the reaction of 4-chloropyrimidine and this compound with a given nucleophile is not abundant in the literature. However, the comparison can be summarized based on established physicochemical properties and their influence on the SNAr mechanism.
| Feature | 4-Chloropyrimidine | This compound | Impact on SNAr Reactivity |
| Halogen Electronegativity | ~3.16 (Pauling scale) | ~2.96 (Pauling scale) | Higher electronegativity of Cl makes the C4 carbon more electrophilic, favoring faster nucleophilic attack (the rate-determining step). |
| C-X Bond Strength | ~397 kJ/mol (C-Cl) | ~336 kJ/mol (C-Br) | The C-Br bond is weaker, which would favor a faster leaving group departure. However, this step is typically not rate-determining. |
| Overall Reactivity | Generally slightly higher | Generally slightly lower | The rate is primarily governed by the initial attack, making the chloro-derivative slightly more reactive. |
Experimental Protocols
The following is a representative protocol for a competitive experiment designed to qualitatively or quantitatively assess the relative reactivity of 4-chloro- and this compound.
Objective: To compare the reaction rates of 4-chloropyrimidine and this compound with an amine nucleophile.
Materials:
-
4-Chloropyrimidine
-
This compound
-
Nucleophile (e.g., morpholine (B109124) or benzylamine)
-
Solvent (e.g., Acetonitrile or DMF)
-
Internal Standard (e.g., dodecane) for GC/HPLC analysis
-
Base (e.g., K2CO3 or Et3N), if required for the chosen nucleophile
Procedure:
-
In a reaction vessel, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-chloropyrimidine and this compound in the chosen solvent (20 mL).
-
Add a known amount of the internal standard.
-
Add the nucleophile (e.g., 1.0 mmol) and the base (e.g., 1.2 mmol).
-
Maintain the reaction at a constant temperature (e.g., 25°C or 50°C) with stirring.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately (e.g., with dilute acid if an amine nucleophile is used).
-
Analyze the quenched aliquot by GC, HPLC, or 1H NMR to determine the relative consumption of the starting materials and the formation of the corresponding products.
-
Plot the concentration of reactants versus time to determine the relative reaction rates.
Visualizing the SNAr Mechanism and Reactivity Factors
The following diagrams illustrate the key mechanistic steps and the factors influencing the reactivity of 4-halopyrimidines.
Caption: The SNAr addition-elimination reaction pathway.
Caption: Factors influencing the reactivity of 4-halopyrimidines in SNAr.
Conclusion
In nucleophilic aromatic substitution reactions, 4-chloropyrimidine is generally considered slightly more reactive than this compound . This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the C4 position and accelerates the rate-determining nucleophilic attack. While for many synthetic purposes their reactivities can be treated as similar, the choice of a chloro- over a bromo-substituent may offer a kinetic advantage, potentially allowing for milder reaction conditions or shorter reaction times. However, the specific nucleophile, solvent, and other substituents on the pyrimidine ring can also significantly influence the reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Palladium Catalysts for 4-Bromopyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine (B1678525) core is a critical endeavor in the fields of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the derivatization of halopyrimidines, such as 4-bromopyrimidine. The choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand, is paramount to the success of these transformations, profoundly influencing reaction yields, substrate scope, and overall efficiency. This guide presents a comparative overview of various palladium catalysts for the coupling of this compound, supported by experimental data from the literature.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For this compound, these reactions are instrumental in introducing a diverse array of substituents at the 4-position. The most common and synthetically valuable coupling reactions include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. Each of these named reactions provides a unique pathway for molecular diversification. The general reactivity trend for the carbon-halogen bond activation by palladium(0) is C-I > C-Br > C-Cl, making this compound a reactive substrate for these transformations.[1]
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving bromopyrimidine substrates. The data has been compiled from various sources to illustrate the catalytic efficiency under the reported conditions. Direct comparison should be approached with caution as reaction parameters may vary.
Table 1: Suzuki-Miyaura Coupling of Bromopyrimidines with Boronic Acids
| Catalyst/Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Arylboronic acids | 70-80 | 18-22 | 60-85 | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not specified |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane / Water | Arylboronic acid | 85-100 | 12-18 | High | 1-5 |
| PdCl₂ | None | Na₂CO₃ | Toluene / Water | Arylboronic acid | 100-120 | Not specified | High | 2 |
Data compiled from multiple sources for bromopyrimidine and bromopyridine derivatives.[2][3][4]
Table 2: Heck Coupling of Bromopyrimidines with Olefins
| Catalyst/Precursor | Ligand | Base | Solvent | Olefin | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | Styrene | 80 | 24 | ~90 | 2 |
| Pd(OAc)₂ | None | K₂CO₃ | DMF / Water | Styrene | 80 | 4 | High | 1 |
Data based on representative Heck coupling reactions of bromo-N-heterocycles.[5][6]
Table 3: Buchwald-Hartwig Amination of Bromopyrimidines with Amines
| Catalyst/Precursor | Ligand | Base | Solvent | Amine | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Various amines | 80-120 | 2-24 | High | 1-5 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Aniline | 110 | 8 | High | 5 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | Functionalized anilines | 100 | Not specified | Good to Excellent | 2 |
Data compiled for the amination of bromopyridine and bromopyrimidine derivatives.[1][7][8]
Table 4: Sonogashira Coupling of Bromopyrimidines with Terminal Alkynes
| Catalyst/Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Piperidine | DMF | 60 | 6 | ~85-95 | 2 |
| Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 | 1 |
| Pd(P(t-Bu)₃)₂ | None | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 10 | ~85-94 | 2 |
Yields are based on reactions with various terminal alkynes on polyhalogenated pyridine (B92270) substrates.[9]
Experimental Protocols
The following are generalized experimental procedures for the palladium-catalyzed coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[3]
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[2]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under the inert atmosphere.[3]
-
Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously for the required time (ranging from a few hours to 24 hours).[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Olefin (1.2-1.5 mmol, 1.2-1.5 equiv)[5]
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[5]
-
Phosphine (B1218219) ligand (if required, e.g., P(o-tol)₃, 2-10 mol%)[5]
-
Base (e.g., K₂CO₃, Et₃N, 1.5-2.5 equiv)[5]
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene, 5-10 mL)[5]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the this compound, palladium catalyst, and phosphine ligand (if applicable).[5]
-
Add the anhydrous solvent, followed by the base and the olefin.[5]
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically ranging from 80 to 140 °C).[5]
-
Monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[5]
Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%)[1]
-
Phosphine ligand (e.g., Xantphos, BINAP, or XPhos; 2-10 mol%)[1]
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-3.0 equiv)[1]
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vessel
Procedure:
-
To an oven-dried reaction vessel, add the this compound, the corresponding amine, palladium catalyst, phosphine ligand, and base.[1]
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen).[1]
-
Add the anhydrous solvent.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours), while monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%) (for copper-catalyzed variant)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, piperidine, or K₂CO₃)
-
Solvent (e.g., DMF, THF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask or sealed tube, add the this compound, palladium catalyst, ligand, and copper(I) iodide (if applicable) under an inert atmosphere.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C) for the necessary time (typically 1-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with water or a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts).
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate a generalized experimental workflow and the catalytic cycle for a Suzuki-Miyaura coupling, a representative palladium-catalyzed reaction.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Comparative Guide to the Analytical Validation of 4-Bromopyrimidine Reaction Products
For researchers, scientists, and drug development professionals, the rigorous analytical validation of reaction products is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of common analytical techniques for the validation of 4-bromopyrimidine reaction products, supported by representative experimental data and detailed methodologies.
Introduction to Analytical Validation
The validation of an analytical method establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). The choice of analytical technique depends on the specific requirements of the analysis, such as whether it is for qualitative identification, quantitative determination of the main product, or impurity profiling.
Core Analytical Techniques and Performance Comparison
The primary analytical techniques for the validation of this compound reaction products are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different aspects of product validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of organic molecules. For this compound derivatives, which are typically non-volatile, Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common approach.
Table 1: Representative Performance Data for HPLC Analysis of a 4-Arylpyrimidine Derivative
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many pyrimidine (B1678525) derivatives have low volatility, GC-MS can be employed for the analysis of more volatile starting materials, by-products, or after derivatization of the main product.
Table 2: Representative Performance Data for GC-MS Analysis of a Volatile Pyrimidine Derivative
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (RSD%) | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the desired product and any isolated impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a specific reference standard of the analyte.
Table 3: Comparison of Key Features of Analytical Techniques
| Feature | HPLC-UV | GC-MS | NMR |
| Primary Application | Quantification, Purity | Identification, Quantification (Volatiles) | Structural Elucidation, Purity |
| Sample Volatility | Not required | Required | Not required |
| Destructive | No | Yes | No |
| Quantitative Accuracy | High | High | Very High (qNMR) |
| Throughput | High | Medium | Low |
| Structural Information | Limited (based on UV) | High (MS fragmentation) | Definitive |
Experimental Protocols
General HPLC Method for 4-Arylpyrimidine Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 0.1 mg/mL.
General GC-MS Method for Volatile Impurity Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
General NMR Protocol for Structural Elucidation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified product is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts, coupling constants, and integration.
-
¹³C NMR: To identify the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the final structure.
-
Visualizing the Workflow and Pathways
Conclusion
The analytical validation of this compound reaction products requires a multi-technique approach to ensure the identity, purity, and strength of the synthesized compounds. While HPLC is the workhorse for quantitative analysis of the main product and non-volatile impurities, GC-MS is valuable for assessing volatile impurities and starting materials. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. The selection and validation of the appropriate analytical methods are critical for ensuring the quality and reliability of research and development outcomes in the pharmaceutical sciences.
A Comparative Efficacy Analysis of 4-Bromopyrimidine-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a series of 5-bromopyrimidine-derived compounds, many of which are analogs of the established multi-kinase inhibitor Dasatinib. The focus of this analysis is on their inhibitory activity against key oncogenic kinases, Bcr-Abl and Src, which are pivotal in the pathogenesis of Chronic Myeloid Leukemia (CML) and other malignancies. This document summarizes quantitative efficacy data, details the experimental methodologies used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Efficacy of 5-Bromopyrimidine (B23866) Analogs
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of several 5-bromopyrimidine derivatives. The data has been compiled from various studies to provide a comparative overview. Dasatinib is included as a reference compound.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-Bromopyrimidine Analogs against Various Cancer Cell Lines [1]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (CML) | U937 (Leukemia) | L02 (Normal) |
| 5c | >100 | >100 | 0.015±0.002 | 0.09±0.005 | >100 |
| 5e | >100 | >100 | 0.019±0.002 | 0.11±0.006 | >100 |
| 6g | >100 | >100 | 0.04±0.004 | 0.12±0.006 | >100 |
| 9e | 1.12±0.05 | 2.04±0.11 | 0.009±0.001 | 0.05±0.004 | 8.9±0.43 |
| 9f | 0.98±0.04 | 1.89±0.09 | 0.006±0.001 | 0.04±0.003 | 7.6±0.37 |
| 10c | 2.18±0.11 | 3.12±0.16 | 0.011±0.001 | 0.07±0.005 | 11.2±0.58 |
| Dasatinib | 0.89±0.04 | 1.02±0.05 | 0.004±0.001 | 0.03±0.002 | 6.5±0.31 |
Table 2: In Vitro Bcr-Abl Tyrosine Kinase Inhibitory Activity (IC50, µM) [1]
| Compound | Bcr-Abl Kinase IC50 (µM) |
| 5c | 0.012±0.001 |
| 5e | 0.015±0.002 |
| 6g | 0.021±0.002 |
| 9e | 0.008±0.001 |
| 9f | 0.005±0.001 |
| 10c | 0.009±0.001 |
| Dasatinib | 0.003±0.001 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy.
MTT Assay for Cell Viability[1][2][3][4][5][6]
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Harvest cancer cells from culture flasks, count them, and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare stock solutions of the 5-bromopyrimidine analogs and the reference drug (e.g., Dasatinib) in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions with culture medium to achieve a range of final concentrations. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).[1][2]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
ADP-Glo™ Kinase Assay for Bcr-Abl Inhibition[7][8][9][10][11]
This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the Bcr-Abl enzyme, the specific substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the 4-bromopyrimidine-derived inhibitors or the reference compound to the reaction mixture.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[3]
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[3][4]
-
ADP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[4][5]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflow
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[6][7][8][9][10]
Caption: Simplified Bcr-Abl signaling pathway.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and adhesion. Their aberrant activation is implicated in the progression of many cancers.[11][12][13][14][15]
Caption: Overview of Src kinase signaling pathways.
Experimental Workflow for Inhibitor Efficacy Comparison
The following diagram illustrates the general workflow for comparing the efficacy of this compound-derived inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. ulab360.com [ulab360.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of BCR–ABL‐independent activation of ERK1/2 to acquired imatinib resistance in K562 chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Src in the Adaptation of Cancer Cells under Microenvironmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reagents for Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, the pyrimidine (B1678525) scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules. The synthesis of functionalized pyrimidines often relies on the use of halogenated precursors, with 4-bromopyrimidine being a common choice. However, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of reactivity, cost, and accessibility. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols.
Part 1: Cross-Coupling Reactions with 4-Halopyrimidine Alternatives
A prevalent method for introducing substituents at the 4-position of the pyrimidine ring is through palladium-catalyzed cross-coupling reactions. The choice of the halogen atom on the pyrimidine substrate significantly impacts reactivity.
Comparative Performance in Cross-Coupling Reactions
The reactivity of 4-halopyrimidines in common cross-coupling reactions generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond. While 4-iodopyrimidine (B154834) offers the highest reactivity, its stability and cost can be drawbacks. Conversely, 4-chloropyrimidine (B154816) is often more cost-effective but typically requires more forcing reaction conditions or specialized catalyst systems.
| Reagent | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 80 | 18-22 | ~60-80 | [1] |
| 4-Chloropyrimidine | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | ~71 | [2] |
| 4-Iodopyrimidine | Sonogashira | Phenylacetylene (B144264) | Pd/CuFe₂O₄ MNPs | K₂CO₃ | Ethanol | 70 | 3 | 90 | [3] |
| This compound | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | RT | 2-3 days | High Yields | [4] |
| This compound | Buchwald-Hartwig | Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted for the mono-arylation at the C4 position, which is analogous to the reactivity of a 4-halopyrimidine.
-
Reagents: 2,4-Dichloropyrimidine (0.5 mmol), Arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent: 1,4-Dioxane (4 mL) and H₂O (2 mL).
-
Procedure:
-
Combine the 2,4-dichloropyrimidine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a microwave reactor vial.
-
Add the 1,4-dioxane and water mixture.
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
Protocol 2: Sonogashira Coupling of an Aryl Halide with Phenylacetylene
This general protocol can be adapted for 4-halopyrimidines.
-
Reagents: Aryl halide (e.g., this compound) (1 mmol), Phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), Triethylamine (B128534) (2 mL).
-
Solvent: DMF (5 mL).
-
Procedure:
-
To a solution of the aryl halide and phenylacetylene in DMF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Part 2: De Novo Synthesis of the Pyrimidine Ring
An alternative to functionalizing a pre-existing pyrimidine ring is to construct it from acyclic precursors. This approach offers high flexibility in introducing a wide range of substituents.
Key De Novo Synthesis Methods
-
Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine. It is a versatile method for preparing a variety of substituted pyrimidines.
-
Biginelli Reaction: A one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or thiones, which can be further modified.
Comparative Performance of De Novo Syntheses
Direct comparison of yields is highly dependent on the specific target molecule. However, the Biginelli reaction is often lauded for its operational simplicity and atom economy as a one-pot multicomponent reaction. The Pinner synthesis provides a more direct route to fully aromatic pyrimidines.
| Method | Precursors | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pinner Synthesis | Acetylacetone, Acetamidine | HCl | - | Reflux | 1 | High Yields | [4] |
| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate (B1235776), Urea | HCl | Ethanol | Reflux | 3 | ~91.9 (at pH 5) | [7][8] |
Experimental Protocols
Protocol 3: Pinner Synthesis of 2,4,6-trimethylpyrimidine
-
Reagents: Acetylacetone (1,3-dicarbonyl), Acetamidine (amidine).
-
Procedure:
-
A mixture of the 1,3-dicarbonyl compound and the amidine is typically heated, often in the presence of a base or acid catalyst.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by extraction and purified by crystallization or chromatography.[4]
-
Protocol 4: Biginelli Reaction for Dihydropyrimidinone Synthesis
-
Reagents: 4-hydroxy-3-methoxybenzaldehyde (20 mmol), Urea (40 mmol), Ethyl acetoacetate (40 mmol).
-
Procedure:
-
A mixture of the aldehyde, urea, and ethyl acetoacetate is refluxed for 1 hour at 80 °C.
-
The resulting product is washed with distilled water.
-
The crude product is then recrystallized from ethanol.[7]
-
Visualizing Synthetic Strategies and Biological Relevance
To provide a clearer understanding of the synthetic workflows and the biological context of pyrimidine-based molecules, the following diagrams are provided.
Caption: Comparison of pyrimidine synthesis workflows.
Many pyrimidine derivatives are potent inhibitors of key signaling pathways in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target.
Caption: EGFR signaling pathway and pyrimidine inhibitors.
Conclusion
The choice of reagent for pyrimidine synthesis extends beyond the commonly used this compound. For cross-coupling strategies, 4-chloropyrimidines offer a cost-effective alternative, with advancements in catalysis overcoming their lower reactivity. For constructing the pyrimidine core from acyclic precursors, the Pinner synthesis and Biginelli reaction provide powerful and versatile methodologies. The selection of the optimal synthetic route will depend on the specific target molecule, desired substitution pattern, and considerations of cost and reaction conditions. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their pyrimidine synthesis endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnc.ir [ijnc.ir]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. jsynthchem.com [jsynthchem.com]
A Comparative Guide to the Kinetic Studies of 4-Bromopyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of 4-bromopyrimidine in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. Due to the limited availability of direct kinetic data for this compound, this guide leverages data from closely related analogues to provide insights into its reactivity. Detailed experimental protocols for kinetic analyses are also presented to support further research.
Comparative Kinetic Data
The following tables summarize quantitative data for reactions involving this compound analogues. These comparisons are intended to provide a relative understanding of reaction rates.
Table 1: Nucleophilic Aromatic Substitution (SNAr) - Second-Order Rate Constants
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 2-Chloropyrimidine (B141910) | Hydroxide | 100% Ethanol | 50 | 96.4 x 10⁻⁴ | [4] |
| 2-Chloropyrimidine | Hydroxide | 30% Aqueous Ethanol | 40 | 7.7 x 10⁻⁴ | [4] |
| 2-Bromo-N-methylpyridinium ion | Piperidine | Methanol | - | F ~ Cl ~ Br ~ I (relative rate) | [5][6] |
| 4-Cyano-N-methylpyridinium ion | Piperidine | Methanol | - | > 2-Halo-N-methylpyridinium ions | [5][6] |
Note: The data for 2-chloropyrimidine suggests that the reaction is faster in a less protic solvent. The reactivity trend for N-methylpyridinium ions indicates that for heavier halogens, the differences in leaving group ability are minimal in this specific system, with the reaction being more sensitive to the electronic effects of other substituents (e.g., cyano group).
Table 2: Suzuki-Miyaura Cross-Coupling - Turnover Frequency (TOF)
Kinetic data for the Suzuki-Miyaura coupling of this compound is also scarce. The following data for other heteroaryl bromides provides a comparative context for catalytic efficiency. The turnover frequency (TOF) is a measure of the number of moles of product formed per mole of catalyst per unit time.
| Heteroaryl Bromide | Boronic Acid | Catalyst | Solvent | Temperature (°C) | TOF (h⁻¹) | Reference |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd–poly(AA) hybrid | Water | 90 | ~2000 | [7] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd–poly(AA) hybrid | Toluene-Water | - | 3136 | [7] |
| Generic Heteroaryl Bromides | Heteroaryl boronic acids | Pd–poly(AA) hybrid | Isopropyl alcohol | 90 | 500–850 | [7] |
Note: The TOF values indicate that the efficiency of the Suzuki-Miyaura coupling is highly dependent on the substrate, solvent, and catalytic system.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of kinetic studies.
Protocol 1: Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry
This protocol describes a general method for determining the rate of a nucleophilic aromatic substitution reaction between a halopyrimidine and an amine nucleophile using UV-Vis spectroscopy.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Syringes and needles
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the amine nucleophile in the chosen anhydrous solvent of known concentrations.
-
Determination of λmax: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength (λmax) where the product has significant absorbance and the starting materials have minimal absorbance.[8]
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, place a known volume of the this compound stock solution and dilute with the solvent.
-
Initiate the reaction by injecting a known volume of the amine nucleophile stock solution into the cuvette. The concentration of the amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the absorbance at the predetermined λmax over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the amine nucleophile in excess (k₂ = k_obs / [Amine]).
-
Protocol 2: Kinetic Analysis of Suzuki-Miyaura Coupling by GC or HPLC
This protocol outlines a method for monitoring the progress of a Suzuki-Miyaura coupling reaction to determine its kinetics.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, water)
-
Internal standard (a compound not involved in the reaction)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Reaction vessel (e.g., Schlenk tube)
-
Syringes and needles
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the base, the solvent, and a known amount of an internal standard.
-
Initiation and Sampling: Add the palladium catalyst to the reaction mixture to initiate the reaction. At timed intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cold solution of water or a dilute acid) to stop the reaction.
-
Sample Preparation: Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and prepared for analysis by GC or HPLC.
-
Analysis: Inject the prepared samples into the GC or HPLC. The concentration of the product and remaining this compound at each time point can be determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product or the reactant as a function of time. The initial reaction rate can be determined from the slope of this curve. By performing a series of experiments with varying concentrations of reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: General Experimental Workflow for Kinetic Studies.
References
- 1. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. zenodo.org [zenodo.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Halogenated Pyrimidines: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the stability of various halopyrimidines, including 5-fluorouracil (B62378) (5-FU), 5-chlorouracil (B11105) (5-ClU), 5-bromouracil (B15302) (5-BrU), and 5-iodouracil (B140508) (5-IU). Intended for researchers, scientists, and professionals in drug development, this document summarizes key experimental findings on the thermal, hydrolytic, and photolytic stability of these compounds, along with insights into their metabolic pathways.
Comparative Stability Data
The stability of halopyrimidines is significantly influenced by the nature of the halogen substituent at the 5-position. The following table summarizes the available quantitative and qualitative data on the stability of these compounds under various conditions.
| Compound | Thermal Stability | Hydrolytic Stability | Photolytic Stability |
| 5-Fluorouracil (5-FU) | Stable up to 275°C, with complete thermal breakdown at approximately 285°C.[1][2] | Generally stable in acidic to neutral solutions.[3] Hydrolysis is more pronounced in alkaline conditions.[3] | Relatively stable under UV irradiation.[2] |
| 5-Chlorouracil (5-ClU) | Data not available in comparative studies. | More susceptible to hydrolysis than 5-FU. The monoanionic form is less stable. | The monoanion, prevalent at pH > 8, degrades when exposed to UV light (290-320 nm). Higher pH and temperature accelerate photolysis.[4] |
| 5-Bromouracil (5-BrU) | Emits very toxic fumes of hydrogen bromide and nitrogen oxide upon heating, indicating thermal decomposition.[5] | More susceptible to hydrolysis than 5-ClU. | Undergoes degradation upon UV irradiation.[6] |
| 5-Iodouracil (5-IU) | Melting point of 274-276°C with decomposition.[7] | Most susceptible to hydrolysis among the four halopyrimidines. | Data not available in comparative studies. |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential inter-study variability. A study on the kinetics of hydrolysis of 5-halouracils indicates that the ease of hydrolysis increases in the order of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodouracil.[8]
Experimental Protocols
The stability of halopyrimidines is typically assessed using stability-indicating high-performance liquid chromatography (HPLC) methods. The following is a generalized protocol for conducting such studies.
Protocol: Stability-Indicating HPLC Method for Halopyrimidines
1. Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of a halopyrimidine and its degradation products.
2. Materials and Reagents:
-
Halopyrimidine reference standard (e.g., 5-FU, 5-ClU, 5-BrU, or 5-IU)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Phosphate (B84403) buffer (pH adjusted as required)
-
Hydrochloric acid (for acidic degradation)
-
Sodium hydroxide (B78521) (for alkaline degradation)
-
Hydrogen peroxide (for oxidative degradation)
-
High-purity water
3. Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile or methanol. The specific composition should be optimized to achieve adequate separation of the parent drug from its degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at the wavelength of maximum absorbance for the specific halopyrimidine (typically around 260-270 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
4. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the specificity of the method.
-
Acidic Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Alkaline Hydrolysis: The drug solution is treated with a basic medium (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug is subjected to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
5. Sample Preparation and Analysis:
-
Prepare a stock solution of the halopyrimidine in a suitable solvent.
-
Subject aliquots of the stock solution to the forced degradation conditions.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC and monitor for the appearance of degradation peaks and the decrease in the peak area of the parent drug.
6. Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Metabolic Stability and Catabolic Pathway
The primary route of catabolism for pyrimidines and their halogenated analogs is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[9][10] This enzyme is the rate-limiting step in the breakdown of these compounds.[10] While the metabolism of 5-FU is well-documented, the pathways for other halopyrimidines are less characterized but are presumed to follow a similar route. It has been shown that 5-iodouracil acts as both a substrate and an inactivator of DPD.[11]
Below is a diagram illustrating the generalized catabolic pathway for halopyrimidines.
This guide provides a foundational understanding of the stability of different halopyrimidines. Further research is warranted to establish a more direct and quantitative comparison across all compounds under standardized conditions.
References
- 1. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. Kinetics and mechanisms of hydrolysis of 5-halouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. researchgate.net [researchgate.net]
- 9. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Effect of 5-diazouracil on the catabolism of circulating pyrimidines in rat liver and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Bromopyrimidine and Its Derivatives
In the landscape of pharmaceutical and materials science research, pyrimidine (B1678525) and its derivatives are cornerstone molecules, valued for their versatile chemical reactivity and significant biological activity. Among these, 4-Bromopyrimidine serves as a critical starting material and a key intermediate in the synthesis of a wide array of more complex functional molecules. Understanding its spectroscopic characteristics is paramount for researchers in drug development and organic synthesis to ensure the purity of starting materials and to confirm the structures of novel derivatives. This guide provides a detailed spectroscopic comparison of this compound with its derivatives, supported by experimental data and standardized protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This quantitative data provides a baseline for comparison with its substituted derivatives.
Table 1: ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Carbon Assignment |
| 8.95 | d | 160.2 | C2 |
| 8.60 | d | 158.7 | C6 |
| 7.55 | dd | 125.8 | C5 |
| 135.0 | C4 |
Table 2: IR and Mass Spectrometry Data for this compound
| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) | ||
| Wavenumber (cm⁻¹) | Functional Group Assignment | m/z | Relative Intensity (%) |
| 3100-3000 | C-H stretch (aromatic) | 158, 160 | 98, 100 (M+, M+2) |
| 1550-1400 | C=C and C=N stretching | 79 | 80 |
| 1300-1000 | C-H in-plane bending | 52 | 65 |
| 800-600 | C-Br stretch |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Parameters: The ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All ¹³C spectra were proton-decoupled.
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.
-
Data Processing: The resulting interferograms were Fourier transformed to produce the final infrared spectrum. The spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.
-
Data Presentation: The resulting mass spectrum is presented as a bar graph, with the m/z values on the x-axis and the relative intensity of the ions on the y-axis. The most intense peak is designated as the base peak with a relative intensity of 100%.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound and its derivatives is illustrated in the following diagram.
Caption: General workflow for spectroscopic analysis.
Comparative Analysis of Derivatives
The introduction of various functional groups onto the this compound scaffold leads to predictable changes in the spectroscopic data.
-
¹H NMR: Substitution on the pyrimidine ring will alter the chemical shifts and coupling constants of the remaining ring protons. For instance, the introduction of an electron-donating group, such as an amino group at the 2-position, is expected to shift the signals of the adjacent protons upfield.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the electronic effects of the substituents. The carbon atom directly attached to a substituent will experience the most significant change in its chemical shift.
-
IR Spectroscopy: The IR spectrum of a derivative will exhibit characteristic absorption bands corresponding to the functional groups introduced. For example, an amino-substituted derivative will show N-H stretching vibrations in the 3500-3300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will shift according to the mass of the substituent added. The fragmentation pattern may also change, providing further structural information.
By comparing the spectra of a synthesized derivative with the baseline data of this compound, researchers can confirm the success of a chemical transformation and elucidate the structure of the new compound. This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel pyrimidine-based molecules.
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds, such as 4-Bromopyrimidine, is a cornerstone of modern drug discovery and development. Ensuring the purity of these synthesized intermediates is a critical step, as impurities can significantly impact the safety, efficacy, and reproducibility of subsequent research and manufacturing processes. This guide provides an objective comparison of the three primary analytical techniques used to assess the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methodologies
The choice of analytical technique for purity assessment depends on a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the need for quantitative versus qualitative data.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Absorption of radio waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile thermally stable compounds. | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute and relative quantification of the main component and impurities; structural confirmation. |
| Typical Purity (%) | ≥98% | >99% (for amenable compounds) | Provides a direct measure of molar purity, often considered the most accurate. |
| Common Impurities Detected | Starting materials, non-volatile byproducts, positional isomers, degradation products. | Residual solvents, volatile starting materials, and byproducts. | A wide range of impurities, including structural isomers and residual solvents, can be detected and quantified if their signals do not overlap with the main component or internal standard. |
| Strengths | High resolution, robust, and widely available. | High sensitivity and excellent for identifying unknown volatile impurities through mass spectral libraries. | Non-destructive, requires no analyte-specific reference standard for purity determination (when using an internal standard), and provides structural information.[1][2] |
| Limitations | Requires a suitable chromophore for UV detection; may have co-elution issues. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods; peak overlap can complicate quantification. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results. The following protocols are tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water. A common starting point is a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is intended for the identification and quantification of volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Analysis: Inject the sample solution. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.[4][5]
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific this compound reference standard.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized this compound and a precise amount of the internal standard into an NMR tube. Add the deuterated solvent to dissolve the sample completely.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 relaxation time).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing Workflows and Decision Making
To aid researchers in navigating the process of purity assessment, the following diagrams illustrate the experimental workflows and a decision-making flowchart for selecting the most appropriate analytical method.
Experimental workflow for HPLC purity analysis of this compound.
Experimental workflow for GC-MS impurity profiling of this compound.
References
Comparative Docking Analysis of 4-Bromopyrimidine Analogs and Related Compounds as Potential Anticancer Agents
A comprehensive guide for researchers, scientists, and drug development professionals detailing in silico docking studies of pyrimidine (B1678525) derivatives against key cancer targets. This guide provides a comparative analysis of binding affinities, interaction patterns, and the underlying signaling pathways.
This guide offers a comparative overview of molecular docking studies on pyrimidine analogs, with a focus on derivatives structurally related to 4-Bromopyrimidine, against prominent cancer-related enzyme targets. Due to a lack of extensive publicly available research specifically on a series of this compound analogs, this guide leverages data from closely related 4,6-disubstituted and other pyrimidine derivatives to provide valuable insights for rational drug design. The presented data is synthesized from various in-silico investigations to aid in the development of novel and potent enzyme inhibitors.
Comparative Docking Performance
Molecular docking simulations are instrumental in predicting the binding modes and affinities of small molecules to their protein targets. This section summarizes the quantitative docking data for various pyrimidine derivatives against key enzymes implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinase 2 (CDK2).
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.
| Compound Scaffold | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Thieno[2,3-d]pyrimidine (B153573) derivative (5b) | EGFR (Wild-type) | -17.22 | Met769, Lys721, Val702, Ala719, Leu820, Cys773, Leu694[1] |
| Thieno[2,3-d]pyrimidine derivative (Erlotinib) | EGFR (Wild-type) | -23.94 | Met769[1] |
| β-Enaminonitrile derivative (Compound 4) | EGFR (Wild-type, 4HJO) | -8.86 | Gln767, Met769, Thr830, Asp831 |
| Quinazoline derivative (Compound 3) | EGFR (1M17) | -9.439 | Met769, Cys773[2] |
| Quinazoline derivative (Erlotinib) | EGFR (1M17) | -9.192 | Met769, Cys773[2] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, metabolism, and survival.[3] Dysregulation of this pathway is a common event in human cancers.
| Compound Scaffold | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Dimorpholinoquinazoline (7b) | PI3Kα | - | - |
| Dimorpholinoquinazoline (7c) | PI3Kα | - | - |
| Dimorpholinoquinazoline (Gedatolisib) | PI3Kα | - | - |
| 4,6-Diarylpyrimidine | PI3Kγ | High affinity reported | Not explicitly stated[3] |
| 2-Amino-4,6-diarylpyrimidine | PI3Kγ | Strong inhibition noted | Not explicitly stated[3] |
Note: Specific docking scores for the Dimorpholinoquinazoline derivatives were not explicitly provided in the search results, but their inhibitory activity against PI3Kα was reported.[4][5]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDKs are essential for the regulation of the cell cycle, and their inhibitors are a well-established class of anticancer agents.
| Compound Scaffold | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrimidine derivative (9h) | CDK2 | - | - |
| Pyrimidine derivative (9e) | CDK9 | -8.539 | Cys106, Gly28, Thr29, Phe30, Asp167 |
| 4-(4-Chlorostyryl)-6-(4-Chlorophenyl)pyrimidin-2-(1H)-one (AS010) | CDK2 | - | Thr-14, Lys-33, Leu-83, Asn-132, Lys-129[6] |
| 2,4-diaminopyrimidine (B92962) derivative (B6) | PAK4 | -7.593 | -[7] |
| Pyrimidine derivative (4c) | CDK2 (1HCK) | -7.9 | -[8] |
| Pyrimidine derivative (4a) | CDK2 (1HCK) | -7.7 | -[8] |
| Pyrimidine derivative (4h) | CDK2 (1HCK) | -7.5 | -[8] |
| Pyrimidine derivative (4b) | CDK2 (1HCK) | -7.4 | -[8] |
Note: While docking scores for some compounds were not explicitly stated, their potent inhibitory activities were highlighted in the referenced studies.
Experimental Protocols
A generalized molecular docking workflow is outlined below, based on common practices in the field.
General Molecular Docking Workflow
A typical molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docking results.
Caption: A generalized workflow for molecular docking studies.
1. Receptor Preparation:
-
PDB File Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Receptor Cleaning: Water molecules, co-ligands, and other heteroatoms are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and partial charges are assigned to each atom.
2. Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the pyrimidine analogs are drawn and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable conformation.
3. Grid Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
4. Docking Simulation:
-
Molecular docking is performed using software like AutoDock Vina or Glide. The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
5. Analysis of Results:
-
Binding Affinity: The docking results are ranked based on the predicted binding affinity (docking score), typically expressed in kcal/mol.
-
Binding Pose and Interactions: The top-ranked binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of the protein.
Signaling Pathway Diagrams
Understanding the biological context of the enzyme targets is crucial for drug development. The following diagrams illustrate the signaling pathways in which EGFR and PI3K play pivotal roles.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and the inhibitory action of pyrimidine analogs.
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of pyrimidine analogs.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbrc.in [bbrc.in]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromopyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, procedural instructions for the proper disposal of 4-bromopyrimidine, a halogenated organic compound. Adherence to these protocols is essential for ensuring a secure laboratory environment and maintaining regulatory compliance.
Immediate Safety and Hazard Profile
Before initiating any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance.
Key Hazards:
-
Harmful if swallowed.[1]
-
May cause skin, eye, and respiratory tract irritation.[2][3][4]
-
Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): When handling this compound, the use of appropriate PPE is mandatory to prevent exposure.[2][4]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical splash goggles.[2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][4]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If there is a risk of dust or aerosol generation, a NIOSH-approved respirator is necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for a comprehensive understanding of its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₄H₃BrN₂ |
| Molecular Weight | 159.0 g/mol |
| GHS Hazard Statements | H302, H412[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4]
Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.[4]
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4][5]
-
Keep this waste separate from incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions.[4][6]
Waste Collection and Container Requirements
-
Dedicated Waste Container: Use a designated, properly labeled, and sealable container for all this compound waste.[2][4] The container must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, leak-proof closure.[4]
-
Solid Waste: Collect any solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a dedicated solid hazardous waste container.[2][4] Avoid generating dust during transfer.[2][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container for halogenated organic solvents.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4] The accumulation start date must also be clearly marked on the label.[4]
Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
-
The SAA should be in a cool, dry, and well-ventilated location.[5]
-
Ensure the waste container is placed in secondary containment to prevent spills.[5]
-
The SAA must be inspected weekly for any signs of leakage.[4]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.[2]
-
Evacuate and Secure: Alert others in the immediate area and restrict access.[2]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]
-
For liquid spills: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[2][7]
-
For solid spills: Carefully sweep up the material, avoiding dust generation.[7][8]
-
Cleanup: Place the absorbent material or swept solids into the designated hazardous waste container.[2][7] Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department in accordance with your site-specific procedures.[2]
Arranging for Professional Disposal
-
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[2][4][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][4]
-
The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][10]
Experimental Protocols
In-lab Neutralization
In-laboratory neutralization or treatment of this compound is generally not recommended . Such procedures can generate other forms of hazardous waste and may not be compliant with regulations.[11][12] Disposal should be managed by trained professionals through your institution's EHS department.[2][4]
Empty Container Disposal
Empty stock containers must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., an appropriate organic solvent).[2]
-
Collect Rinse Solvent: The first rinse, and potentially subsequent rinses, must be collected as liquid hazardous waste.[2] Always consult your local EHS guidelines, as some regulations may permit drain disposal of the second and third rinses with copious amounts of water if the initial rinse is collected as hazardous waste.[2]
-
Deface Label: Completely deface the label on the empty, rinsed container before disposing of it in the appropriate solid waste stream (e.g., glass recycling or regular trash, as per institutional policy).[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. huarongpharma.com [huarongpharma.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. health.qld.gov.au [health.qld.gov.au]
- 11. epfl.ch [epfl.ch]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 4-Bromopyrimidine
Essential Safety and Handling Guide for 4-Bromopyrimidine
This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary risks:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for a comprehensive understanding of its properties.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrN₂ | [1] |
| Molecular Weight | 158.98 g/mol | [4] |
| CAS Number | 31462-56-3 | [1][4] |
| GHS Hazard Statements | H302, H412 | [1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards, such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields are the minimum requirement.[5] For splash hazards, chemical safety goggles and a face shield must be worn.[5] | NIOSH (US) or EN 166 (EU) approved.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[5] Gloves should be inspected before use and removed carefully to avoid skin contamination.[7] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If dust or aerosols may be generated, a NIOSH-approved air-purifying respirator is required. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential to minimize the risk of exposure and contamination during the handling of this compound.
Step 1: Preparation
-
Consult SDS: Ensure the Safety Data Sheet (SDS) for this compound is accessible and has been reviewed by all personnel involved.
-
Gather PPE: Assemble and inspect all required PPE as specified in the table above.
-
Prepare Workspace: Designate a specific handling area within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[6]
-
Assemble Materials: Have all necessary equipment and reagents for the experiment ready to minimize movement and potential for spills.
Step 2: Handling and Use
-
Ventilation: Ensure adequate ventilation by working within a certified chemical fume hood at all times.[2][7]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2][7]
-
Prevent Inhalation/Ingestion: Avoid breathing dust and prevent ingestion.[2][7] Do not eat, drink, or smoke in the handling area.
-
Minimize Dust: Handle the solid carefully to avoid dust formation and accumulation.[7]
-
Container Management: Keep the container tightly closed when not in use.[2][7] Store in a dry, well-ventilated place, preferably under an inert atmosphere.[2][3]
Step 3: Spill and Emergency Procedures
-
Spill Cleanup: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2][3] Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[7]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice.[6]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[2][3] Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.
-
Disposal Plan
The disposal of this compound and its waste must comply with all local, regional, and national hazardous waste regulations.
Waste Segregation and Collection
-
Hazardous Waste Classification: All waste containing this compound must be classified and handled as hazardous waste.[8]
-
Segregation: As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[8]
-
Waste Containers:
-
Solid Waste: Collect contaminated lab supplies (e.g., weighing papers, gloves, pipette tips) in a dedicated, clearly labeled solid hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated halogenated organic solvent waste container.[8]
-
Container Requirements: Use dedicated, sealable containers made of compatible material. Ensure they are in good condition and have a secure, leak-proof closure.[8][9]
-
Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[8]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation. The area should be secure and regularly inspected for leaks.[8]
Final Disposal
-
Professional Disposal: Never dispose of this compound in the regular trash or down the drain.[9] The final disposal must be handled by a licensed hazardous waste disposal company.[8]
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[8][9]
-
Recommended Method: The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.dk [fishersci.dk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
